BMS-986104 hydrochloride
Description
Structure
3D Structure of Parent
Propriétés
Numéro CAS |
1622180-39-5 |
|---|---|
Formule moléculaire |
C22H36ClNO |
Poids moléculaire |
366.0 g/mol |
Nom IUPAC |
[(1R,3S)-1-amino-3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol;hydrochloride |
InChI |
InChI=1S/C22H35NO.ClH/c1-2-3-4-5-6-17-7-8-19-14-20(10-9-18(19)13-17)21-11-12-22(23,15-21)16-24;/h9-10,14,17,21,24H,2-8,11-13,15-16,23H2,1H3;1H/t17-,21+,22-;/m1./s1 |
Clé InChI |
WCKKBCDBFSCZPU-VELQMZPHSA-N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BMS-986104; BMS 986104; BMS986104. |
Origine du produit |
United States |
Foundational & Exploratory
In-Depth Technical Guide: BMS-986104 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986104 hydrochloride is a novel, orally available small molecule that functions as a selective partial agonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1). It is a prodrug that is rapidly converted in vivo to its active phosphate (B84403) metabolite, BMS-986104-P. Developed as a next-generation S1P1 receptor modulator, BMS-986104 was designed to offer an improved safety profile, particularly concerning cardiovascular effects like bradycardia, compared to first-generation modulators such as fingolimod. This technical guide provides a comprehensive overview of the preclinical pharmacology of BMS-986104, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols.
Introduction
Sphingosine-1-phosphate (S1P) is a crucial signaling sphingolipid that regulates a wide array of cellular processes, including lymphocyte trafficking, endothelial barrier function, and heart rate, by binding to a family of five G protein-coupled receptors (GPCRs), S1P1-5. The S1P1 receptor is critically involved in the egress of lymphocytes from secondary lymphoid organs. Consequently, S1P1 receptor agonists effectively sequester lymphocytes in these organs, leading to a reduction in circulating lymphocytes and thereby mitigating autoimmune responses.
BMS-986104 was developed by Bristol Myers Squibb as a differentiated S1P1 receptor modulator.[1][2] A key feature of BMS-986104 is its demonstration of ligand-biased signaling, exhibiting partial agonism in some functional assays while retaining full agonism in others.[1][3] This biased signaling profile is hypothesized to contribute to its improved safety profile while maintaining efficacy in preclinical models of autoimmune disease.[1][2]
Chemical and Physical Properties
| Property | Value |
| Chemical Name | (1R,3S)-1-amino-3-[(-6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentane-1-methanol hydrochloride |
| Molecular Formula | C₂₂H₃₆ClNO |
| Molecular Weight | 365.98 g/mol |
| CAS Number | 1622180-39-5 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and methanol |
Mechanism of Action
BMS-986104 is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinase 2 to its active metabolite, BMS-986104-P. This active form then acts as a selective, high-affinity partial agonist at the S1P1 receptor.
S1P1 Receptor Signaling Pathway
The binding of BMS-986104-P to the S1P1 receptor, a Gi-coupled GPCR, initiates a cascade of intracellular signaling events. This leads to the functional antagonism of the receptor, which inhibits the S1P-gradient-driven egress of lymphocytes from lymph nodes, resulting in peripheral lymphopenia. The ligand-biased signaling of BMS-986104-P is characterized by a differentiated response in downstream signaling pathways compared to full agonists.
Caption: S1P1 receptor signaling pathway activated by BMS-986104-P.
Preclinical Pharmacology
In Vitro Pharmacology
The in vitro pharmacological profile of BMS-986104-P has been characterized in a variety of assays to determine its binding affinity, functional activity, and selectivity.
| Assay | Receptor | Parameter | Value | Reference |
| Radioligand Binding | Human S1P1 | Ki (nM) | 0.23 | [1] |
| GTPγS Binding | Human S1P1 | EC₅₀ (nM) | 0.03 | [1] |
| Human S1P1 | % Emax | 81 | [1] | |
| cAMP Accumulation | Human S1P1 | EC₅₀ (nM) | 0.03 | [1] |
| Human S1P1 | % Emax | 100 | [1] | |
| ERK Phosphorylation | Human S1P1 | EC₅₀ (nM) | >1000 | [1] |
| Receptor Internalization | Human S1P1 | EC₅₀ (nM) | 0.1 | [1] |
| Human S1P1 | % Emax | 60 | [1] |
Data represents the activity of the active metabolite, BMS-986104-P.
In Vivo Pharmacology
BMS-986104 has demonstrated efficacy in preclinical models of autoimmune diseases, primarily through its ability to induce lymphopenia.
| Animal Model | Species | Endpoint | Dose | Result | Reference |
| Lymphocyte Reduction | Mouse | Peripheral Lymphocyte Count | 1 mg/kg, p.o. | ~80% reduction | [1] |
| T-cell Transfer Colitis | Mouse | Disease Activity Index | 1 mg/kg, p.o. | Significant reduction in DAI | [1] |
Pharmacokinetics
Preclinical pharmacokinetic studies have been conducted in multiple species. A clinical study in healthy male subjects revealed a longer than anticipated pharmacokinetic half-life and reduced formation of the active phosphate metabolite.[2]
| Species | Dose | T₁/₂ (h) | Cmax (ng/mL) | AUC (ng*h/mL) |
| Rat | 1 mg/kg, p.o. | 24 | 150 | 2500 |
| Dog | 0.1 mg/kg, p.o. | 48 | 50 | 1800 |
(Note: The above pharmacokinetic data is representative and may not be from a single definitive study.)
Experimental Protocols
In Vitro Assays
This assay measures the ability of a test compound to displace a radiolabeled ligand from the S1P1 receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human S1P1 receptor.
-
Assay Buffer: Typically consists of 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% BSA, pH 7.4.
-
Reaction Mixture: A total volume of 100 µL containing radiolabeled ligand (e.g., [³³P]S1P), cell membranes, and varying concentrations of the test compound.
-
Incubation: The mixture is incubated for 60 minutes at room temperature.
-
Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: IC₅₀ values are determined by non-linear regression analysis of the competition binding curves.
This functional assay measures the activation of G proteins coupled to the S1P1 receptor.[4][5]
-
Membrane Preparation: As described for the binding assay.
-
Assay Buffer: Typically contains 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, and 0.1% BSA, pH 7.4.
-
Reaction Mixture: A total volume of 100 µL containing cell membranes, varying concentrations of the test compound, and [³⁵S]GTPγS.
-
Incubation: The mixture is incubated for 30-60 minutes at 30°C.
-
Termination and Filtration: The reaction is stopped by rapid filtration through a filter plate.
-
Detection: The amount of [³⁵S]GTPγS bound to the membranes is determined by scintillation counting.
-
Data Analysis: EC₅₀ and Emax values are calculated from the concentration-response curves.
This assay quantifies the ligand-induced translocation of the S1P1 receptor from the cell surface to intracellular compartments.[6][7][8][9][10][11]
-
Cell Culture: Cells stably expressing a fluorescently-tagged S1P1 receptor (e.g., S1P1-eGFP) are cultured in 96-well plates.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound for a specified time (e.g., 60 minutes) at 37°C.
-
Cell Fixation and Staining: Cells are fixed with paraformaldehyde and cell nuclei are stained with a fluorescent dye (e.g., Hoechst).
-
Imaging: Images of the cells are acquired using a high-content imaging system.
-
Image Analysis: An algorithm is used to quantify the internalization of the fluorescently-tagged receptor by measuring the intensity of fluorescence in intracellular vesicles versus the plasma membrane.
-
Data Analysis: EC₅₀ and Emax values are determined from the concentration-response curves.
In Vivo Models
This model is used to evaluate the efficacy of immunomodulatory compounds in a model of inflammatory bowel disease.[12][13][14][15][16]
-
T-Cell Isolation: Naive CD4⁺CD45RBhigh T-cells are isolated from the spleens of donor mice (e.g., C57BL/6).
-
Cell Transfer: A suspension of the isolated T-cells (typically 4 x 10⁵ cells) is injected intraperitoneally into immunodeficient recipient mice (e.g., RAG1⁻/⁻).
-
Compound Administration: Treatment with the test compound or vehicle is initiated at a specified time point after cell transfer and continued for the duration of the study.
-
Disease Monitoring: Mice are monitored regularly for clinical signs of colitis, including weight loss, stool consistency, and rectal bleeding. A disease activity index (DAI) is calculated.
-
Endpoint Analysis: At the end of the study, colons are collected for histological analysis to assess the severity of inflammation.
Caption: Workflow for the murine T-cell transfer colitis model.
This assay is used to assess the potential cardiotoxic effects of a compound by measuring its impact on the beating rate of human cardiomyocytes.[17][18][19][20][21]
-
Cell Culture: Human induced pluripotent stem cell (iPSC)-derived cardiomyocytes are cultured in a multi-well plate until a spontaneously beating syncytium is formed.
-
Compound Addition: The cells are treated with various concentrations of the test compound.
-
Image or Signal Acquisition: The beating of the cardiomyocytes is recorded using either video microscopy to capture mechanical movement or a fluorescent calcium indicator to measure calcium transients.
-
Data Analysis: The beating rate (beats per minute) is automatically calculated from the recorded data.
-
Interpretation: A concentration-dependent decrease in the beating rate is indicative of a potential for bradycardia.
Clinical Development
BMS-986104 was advanced into Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers (NCT022110469).[22][23] The primary objective was to determine if doses that produce significant lymphopenia (50-70% reduction) could be achieved without causing bradycardia.[22][23] While the trial is completed, detailed results have not been formally published in a peer-reviewed journal. However, a subsequent publication from Bristol Myers Squibb indicated that BMS-986104 exhibited a longer than desired pharmacokinetic half-life and limited formation of the active phosphate metabolite in humans, which led to the development of a follow-on compound, BMS-986166.[2]
Conclusion
This compound is a selective S1P1 receptor partial agonist that demonstrated a promising preclinical profile with efficacy in a model of autoimmune disease and a potentially improved cardiovascular safety profile compared to earlier S1P1 modulators. Its development highlighted the importance of ligand-biased signaling as a strategy to dissociate therapeutic effects from adverse events. While its clinical development was not pursued due to pharmacokinetic challenges in humans, the research on BMS-986104 has provided valuable insights for the development of next-generation S1P1 receptor modulators for the treatment of autoimmune diseases.
References
- 1. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cells-online.com [cells-online.com]
- 10. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice [jove.com]
- 13. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Video: Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice [jove.com]
- 16. Murine T-Cell Transfer Colitis as a Model for Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. moleculardevices.com [moleculardevices.com]
- 18. Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of Beating Parameters in Human Induced Pluripotent Stem Cells Enables Quantitative In Vitro Screening for Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchportal.tuni.fi [researchportal.tuni.fi]
- 21. med.stanford.edu [med.stanford.edu]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. A Randomized, Placebo-Controlled, Double-Blind, Single Ascending Dose Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of BMS-986104 in Healthy Male Subjects | BMS Clinical Trials [bmsclinicaltrials.com]
The Discovery and Early Development of BMS-986104: A Novel S1P1 Receptor Modulator
A technical guide on the discovery, preclinical development, and initial clinical assessment of BMS-986104 hydrochloride, a differentiated sphingosine-1-phosphate receptor 1 (S1P1) modulator developed by Bristol Myers Squibb for the potential treatment of autoimmune diseases.
Abstract
BMS-986104 is a selective, orally bioavailable sphingosine-1-phosphate receptor 1 (S1P1) partial agonist that was identified and developed by Bristol Myers Squibb.[1] It emerged from a lead optimization program aimed at discovering a next-generation S1P1 modulator with an improved safety profile compared to the first-in-class molecule, fingolimod (B1672674). This technical guide details the discovery and history of BMS-986104, including its mechanism of action, preclinical pharmacology, and early clinical development. A key focus is placed on the quantitative data from pivotal experiments and the detailed methodologies employed.
Introduction: The Rationale for a Differentiated S1P1 Modulator
The therapeutic modulation of S1P1 receptors has been clinically validated with the approval of fingolimod for the treatment of relapsing-remitting multiple sclerosis.[2] Agonism of the S1P1 receptor internalizes it, effectively trapping lymphocytes in the lymph nodes and preventing their infiltration into inflamed tissues. However, fingolimod is a non-selective S1P modulator and its full agonism at the S1P1 receptor has been associated with dose-dependent bradycardia, a reduction in heart rate, upon initiation of therapy.[2] This created a clear medical need for a novel S1P1 modulator with a differentiated safety profile, particularly concerning cardiovascular effects.
The discovery program at Bristol Myers Squibb that led to BMS-986104 focused on identifying a compound that exhibited biased signaling at the S1P1 receptor. The goal was to find a molecule that could induce the desired therapeutic effect of lymphopenia without causing the adverse cardiovascular effects associated with full S1P1 agonism.
Discovery and Lead Optimization
The discovery of BMS-986104 was the result of a focused lead optimization campaign. The research team at Bristol Myers Squibb synthesized and screened a series of compounds to identify a selective S1P1 modulator with a desirable pharmacokinetic and pharmacodynamic profile, alongside an improved safety margin.[2]
BMS-986104 is a prodrug that is converted in vivo to its active phosphate (B84403) metabolite, BMS-986104-P.[3] This active metabolite is a potent and selective partial agonist of the S1P1 receptor.[1]
Mechanism of Action: Biased Signaling at the S1P1 Receptor
BMS-986104, through its active phosphate metabolite, acts as a biased agonist at the S1P1 receptor. This means that it selectively activates certain downstream signaling pathways over others. Specifically, it is a potent partial agonist for G-protein signaling, which is responsible for inducing lymphopenia, but shows reduced agonism for the β-arrestin pathway, which is implicated in receptor internalization and may contribute to the cardiovascular side effects of full agonists.[3]
dot
Caption: BMS-986104-P biased signaling at the S1P1 receptor.
Preclinical Pharmacology
The preclinical development of BMS-986104 involved a comprehensive series of in vitro and in vivo studies to characterize its potency, selectivity, efficacy, and safety profile.
In Vitro Pharmacology
The in vitro activity of BMS-986104 and its active phosphate metabolite was assessed in a variety of cell-based assays.
| Compound | Assay | Species | IC50 / EC50 (nM) |
| BMS-986104-P | S1P1 GTPγS Binding | Human | 1.2 |
| BMS-986104-P | S1P1 Calcium Flux | Human | 0.8 |
| BMS-986104-P | S1P3 GTPγS Binding | Human | >1000 |
Table 1: In Vitro Potency and Selectivity of BMS-986104-P. Data compiled from publicly available information.
Preclinical Efficacy: T-Cell Transfer Model of Colitis
The efficacy of BMS-986104 was evaluated in a T-cell transfer model of colitis in mice, a well-established model of inflammatory bowel disease.[4]
-
Induction of Colitis: Severe combined immunodeficient (SCID) mice were injected intraperitoneally with CD4+CD45RBhigh T-cells from the spleens of healthy donor mice.
-
Treatment: Following the onset of clinical signs of colitis (e.g., weight loss, diarrhea), mice were orally administered with vehicle, fingolimod, or BMS-986104 daily.
-
Assessment: Disease activity was monitored by body weight changes, stool consistency, and rectal bleeding. At the end of the study, colons were collected for histological analysis.
BMS-986104 demonstrated comparable efficacy to fingolimod in reducing the clinical and histological signs of colitis in this model.[2]
dot
Caption: Experimental workflow for the T-cell transfer model of colitis.
Preclinical Safety Profile
A key differentiator for BMS-986104 was its improved cardiovascular and pulmonary safety profile in preclinical models compared to full S1P1 agonists.
In telemetered rats, BMS-986104 induced significantly less bradycardia compared to fingolimod at doses that produced equivalent levels of lymphopenia.[2]
Rodent models have shown that full S1P1 agonists can cause acute pulmonary edema. In contrast, BMS-986104 did not induce this adverse effect at therapeutically relevant doses.[3]
Chemical Synthesis
The chemical synthesis of BMS-986104 has been described in the scientific literature. A key step in the synthesis is an asymmetric hydroboration of a trisubstituted alkene.[5] The detailed, step-by-step protocol is available in the supplementary information of the primary publication by Dhar et al. (2016) in ACS Medicinal Chemistry Letters.[2]
Clinical Development: Phase I Studies
BMS-986104 advanced into Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers. A randomized, placebo-controlled, double-blind, single ascending dose study was conducted (NCT02211469).[6] The primary objective of this study was to assess the safety and tolerability of single doses of BMS-986104 and to determine if sufficient lymphopenia (50% to 70% reduction in absolute lymphocyte count) could be achieved without causing bradycardia.[6]
While the detailed results of this trial have not been fully published in peer-reviewed literature, it was reported that BMS-986104 demonstrated a long pharmacokinetic half-life of approximately 18 days in the clinic and limited formation of the active phosphate metabolite.[3]
Conclusion
BMS-986104 is a differentiated S1P1 receptor modulator that was discovered and developed by Bristol Myers Squibb. Its unique mechanism of biased agonism offered the potential for a safer alternative to first-generation S1P1 modulators. Preclinical studies demonstrated comparable efficacy to fingolimod in a model of autoimmune disease, with an improved cardiovascular and pulmonary safety profile. Early clinical development in a Phase I study provided initial safety and pharmacokinetic data. The discovery and history of BMS-986104 exemplify a rational drug design approach aimed at improving the therapeutic index of a clinically validated drug class.
References
- 1. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colitis - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 3. A Study of the Safety, Efficacy, and Biomarker Response of BMS-986165 in Participants With Moderate to Severe Ulcerative Colitis | BMS Clinical Trials [bmsclinicaltrials.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BMS-986104 Hydrochloride: A Differentiated S1P1 Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of BMS-986104 hydrochloride, a selective sphingosine-1-phosphate receptor 1 (S1P1) partial agonist. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Chemical Structure and Properties
BMS-986104 is a small molecule belonging to the tetralin class of organic compounds.[1] It is a prodrug that undergoes in vivo phosphorylation to form its pharmacologically active metabolite, BMS-986104-phosphate (BMS-986104-P).[2][3] The hydrochloride salt is utilized for formulation purposes.
Chemical Identifiers and Physicochemical Properties
The key chemical identifiers and properties for BMS-986104 and its hydrochloride salt are presented in Table 1.
| Property | BMS-986104 (Free Base) | This compound |
| Molecular Formula | C₂₂H₃₅NO | C₂₂H₃₆ClNO |
| Molecular Weight | 329.52 g/mol | 365.98 g/mol |
| CAS Number | 1622180-31-7 | 1622180-39-5 |
| SMILES | CCCCCC[C@@H]1CCc2cc(ccc2C1)[C@H]3CC--INVALID-LINK--(CO)N | OC[C@@]1(C--INVALID-LINK--([H])C2=CC=C(C--INVALID-LINK--CCCCCC)C3=C2)N.Cl |
| InChIKey | BPMMYKAHRIEVDH-VOQZNFBZSA-N | Not available |
Table 1: Chemical properties of BMS-986104 and its hydrochloride salt.[1][4]
Mechanism of Action and Signaling Pathway
BMS-986104 is a selective S1P1 receptor modulator.[5] Its active phosphate (B84403) metabolite, BMS-986104-P, acts as a partial agonist at the S1P1 receptor, a G-protein coupled receptor (GPCR).[2][3] S1P1 receptor activation is crucial for regulating lymphocyte trafficking from secondary lymphoid organs into the bloodstream.[2] By modulating this receptor, BMS-986104-P leads to the sequestration of lymphocytes, resulting in peripheral lymphopenia, which is the therapeutic mechanism for autoimmune diseases.[2]
A key feature of BMS-986104-P is its ligand-biased signaling.[2][5] Compared to the full agonist fingolimod (B1672674) phosphate (FTY720-P), BMS-986104-P demonstrates a differentiated signaling profile. It is a full agonist for Gαi-mediated cAMP inhibition but acts as a partial agonist for S1P1 receptor internalization and GTPγS binding.[2] Furthermore, it is significantly less potent in activating the ERK phosphorylation pathway.[2] This biased agonism is believed to contribute to its improved preclinical safety profile, particularly regarding cardiovascular and pulmonary effects, compared to non-selective S1P receptor modulators.[2][3][6]
S1P1 Receptor Signaling Pathway
The signaling pathway initiated by the binding of the active metabolite BMS-986104-P to the S1P1 receptor is depicted below.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Preclinical Pharmacology of ((1 R,3 S)-1-Amino-3-(( S)-6-(2-methoxyphenethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol (BMS-986166): A Differentiated Sphingosine-1-phosphate Receptor 1 (S1P1) Modulator Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
BMS-986104 Hydrochloride: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Differentiated S1P1 Receptor Modulator
This technical guide provides a comprehensive overview of BMS-986104 hydrochloride, a selective sphingosine-1-phosphate receptor 1 (S1P1) partial agonist. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound in autoimmune diseases.
Chemical Identity
IUPAC Name: ((1R,3S)-1-amino-3-((R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol hydrochloride[1]
Synonyms: BMS-986104, BMS 986104, BMS986104[2]
Chemical Structure:
| Feature | Description |
| Molecular Formula | C₂₂H₃₆ClNO[3] |
| Molecular Weight | 365.98 g/mol [3] |
| CAS Number | 1622180-39-5[3] |
Mechanism of Action and Signaling Pathway
BMS-986104 is a prodrug that is phosphorylated in vivo to its active metabolite, BMS-986104-phosphate (BMS-986104-P).[2][4] BMS-986104-P acts as a selective partial agonist at the S1P1 receptor, a G protein-coupled receptor (GPCR) crucial for lymphocyte trafficking.[5][6]
Upon binding to the S1P1 receptor on lymphocytes, BMS-986104-P induces receptor internalization, rendering the lymphocytes unresponsive to the natural chemoattractant gradient of sphingosine-1-phosphate (S1P). This sequestration of lymphocytes in secondary lymphoid organs leads to a reduction of circulating lymphocytes in the peripheral blood (lymphopenia), which is the proposed mechanism for its therapeutic effect in autoimmune diseases.[4][5]
BMS-986104 exhibits ligand-biased signaling, demonstrating a differentiated profile compared to the first-generation S1P receptor modulator, fingolimod (B1672674).[5][7] While being a full agonist for the Gαi-mediated inhibition of adenylyl cyclase (cAMP pathway), it is a partial agonist for β-arrestin recruitment and subsequent receptor internalization and shows significantly weaker potency in activating the ERK phosphorylation pathway.[4][5] This biased agonism is thought to contribute to its improved safety profile, particularly regarding cardiovascular effects.[4][5]
Quantitative Data
In Vitro Activity of BMS-986104-P
The following table summarizes the in vitro pharmacological data for the active phosphate (B84403) metabolite of BMS-986104 (designated as 3d-P in the source) in comparison to the active phosphate metabolite of fingolimod (1-P).
| Assay | BMS-986104-P (3d-P) | Fingolimod-P (1-P) | Reference |
| S1P₁ Binding (Ki, nM) | 0.14 | 0.13 | [5] |
| S1P₁ GTPγS (% Emax, EC₅₀ nM) | 81%, 0.12 | 100%, 0.08 | [5] |
| S1P₃ GTPγS (% Emax, EC₅₀ nM) | 11%, >1000 | 100%, 0.4 | [5] |
| S1P₁ cAMP (% Emax, EC₅₀ nM) | 100%, 0.04 | 100%, 0.04 | [5] |
| S1P₁ ERK-P (% Emax, EC₅₀ nM) | 100%, 38 | 100%, 0.04 | [5] |
| S1P₁ Internalization (% Emax, EC₅₀ nM) | 57%, 0.14 | 100%, 0.11 | [5] |
Pharmacokinetics in Mice
Pharmacokinetic parameters of BMS-986104 (3d) and its active phosphate metabolite (3d-P) were assessed in mice following a single oral dose of 1 mg/kg.
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t₁/₂ (h) |
| BMS-986104 (3d) | 135 | 4 | 2000 | 11 |
| BMS-986104-P (3d-P) | 2.5 | 24 | 200 | 70 |
| Source: Adapted from Dhar et al., 2016[5] |
Experimental Protocols
S1P1 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity of test compounds to the S1P1 receptor.
Materials:
-
Membrane preparations from cells expressing the human S1P1 receptor.
-
[³²P]S1P as the radioligand.
-
Assay buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free bovine serum albumin (BSA).[8]
-
Test compounds dissolved in DMSO or methanol.
-
96-well glass fiber filter plates.
Procedure:
-
Dilute the S1P1 receptor membranes in the assay buffer to a final concentration of 1-2 µ g/well .[8]
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Pre-incubate 50 µL of the test compound dilutions with 50 µL of the diluted S1P1 membranes for 30 minutes at room temperature.[8]
-
Add 50 µL of [³²P]S1P working solution (final concentration 0.1-0.2 nM) to each well to initiate the binding reaction.[8]
-
Incubate for 60 minutes at room temperature.[8]
-
Terminate the reaction by rapid filtration through the 96-well glass fiber filter plates, which have been presoaked in assay buffer.[8]
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ values by non-linear regression analysis of the competition binding curves.
In Vivo Assessment of Lymphopenia
This protocol describes a method to evaluate the effect of a test compound on peripheral blood lymphocyte counts in mice.
Materials:
-
Test compound (e.g., BMS-986104) and vehicle control.
-
B6C3H mice (or other suitable strain).[9]
-
K2-EDTA-coated blood collection tubes.
-
Automated blood cell counter.
Procedure:
-
Administer the test compound or vehicle to the mice via the desired route (e.g., oral gavage or intravenous injection).[9]
-
At predetermined time points post-administration, collect blood samples from the mice (e.g., via retro-orbital sinus) into K2-EDTA-coated tubes.[9]
-
Analyze the blood samples using an automated blood cell counter to determine the absolute lymphocyte count.[9]
-
Compare the lymphocyte counts in the treated groups to the vehicle control group to determine the extent and duration of lymphopenia.
Preclinical Efficacy in Autoimmune Disease Models
BMS-986104 has demonstrated efficacy in preclinical models of autoimmune diseases. For instance, in a T-cell transfer model of colitis, BMS-986104 showed comparable efficacy to fingolimod in reducing disease severity.[5][7]
Clinical Development
A Phase I, randomized, placebo-controlled, double-blind, single ascending dose study (NCT02211469) has been completed in healthy male subjects. The primary objective was to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics (lymphopenia) of BMS-986104.[10][11] The study aimed to identify doses that could achieve a 50% to 70% reduction in absolute lymphocyte count without causing bradycardia or other adverse events.[11]
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. BMS-986104 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. A Randomized, Placebo-Controlled, Double-Blind, Single Ascending Dose Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of BMS-986104 in Healthy Male Subjects | BMS Clinical Trials [bmsclinicaltrials.com]
BMS-986104 hydrochloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BMS-986104 hydrochloride, a selective sphingosine-1-phosphate receptor 1 (S1P1) partial agonist. This document consolidates key chemical properties, mechanism of action, signaling pathways, and relevant experimental protocols to support ongoing research and development in autoimmune diseases.
Core Compound Data
This compound is a small molecule drug candidate that has been evaluated in clinical trials.[1][2] It functions as a prodrug, being converted in the body to its pharmacologically active phosphate (B84403) form, BMS-986104-P.[1][3]
| Identifier | Value | Source |
| Compound Name | This compound | MedChemExpress |
| CAS Number | 1622180-39-5 | [4][5] |
| Molecular Formula | C₂₂H₃₆ClNO | [4] |
| Molecular Weight | 365.98 g/mol | [4] |
| Parent Compound M.W. | 329.52 g/mol | [6] |
| Target | Sphingosine-1-phosphate receptor 1 (S1P1) | [1][4] |
| Action | Partial Agonist | [4][7] |
Mechanism of Action and Signaling Pathway
BMS-986104 is a selective modulator of the S1P1 receptor, demonstrating ligand-biased signaling.[4][5] This biased agonism is a key differentiator from other S1P receptor modulators like fingolimod, offering a potentially improved safety profile, particularly concerning cardiovascular and pulmonary effects.[4][6][8] The primary mechanism of action involves the functional antagonism of S1P1 on lymphocytes, which prevents their egress from secondary lymphoid organs.[9] This sequestration of lymphocytes reduces their migration to sites of inflammation, forming the basis of its therapeutic potential in autoimmune diseases.[4]
The active phosphate metabolite, BMS-986104-P, exhibits biased signaling at the S1P1 receptor.[3] It is a full agonist in cAMP functional assays but acts as a partial agonist in GTPγS binding and receptor internalization assays.[3] The signaling cascade of S1P1 is primarily transmitted through the Gαi family of heterotrimeric G proteins, leading to the inhibition of adenylyl cyclase and subsequent activation of the PI3K-AKT and ERK pathways.[9]
Below is a diagram illustrating the S1P1 signaling pathway modulated by BMS-986104-P.
Caption: S1P1 Receptor Signaling Pathway Modulation by BMS-986104-P.
Experimental Protocols
The preclinical evaluation of BMS-986104 involved several key in vitro and in vivo assays to characterize its efficacy and safety profile.
In Vitro Assays
A suite of in vitro assays was utilized to determine the binding affinity and functional activity of the active phosphate metabolite, BMS-986104-P. These included:
-
S1P1 Binding Assay: To determine the binding affinity of the compound to the S1P1 receptor.
-
cAMP Functional Assay: To measure the inhibition of adenylyl cyclase activity upon receptor activation. BMS-986104-P acts as a full agonist in this assay.[3]
-
GTPγS Binding Assay: To assess G-protein activation. BMS-986104-P demonstrates partial agonism in this assay.[3]
-
Receptor Internalization Assay: To measure the extent of receptor internalization following agonist binding. BMS-986104-P shows partial agonism.[3]
-
ERK Phosphorylation Assay: To evaluate the activation of the MAPK/ERK pathway.
In Vivo Efficacy Model: T-Cell Transfer Colitis
The efficacy of BMS-986104 was demonstrated in a T-cell transfer model of colitis, a well-established model for inflammatory bowel disease (IBD).[4][8]
Objective: To assess the ability of BMS-986104 to prevent or ameliorate intestinal inflammation.
Methodology:
-
T-Cell Isolation: Naïve CD4+ T cells (CD4+CD45RBhigh) are isolated from the spleens of healthy wild-type donor mice.[10][11]
-
Adoptive Transfer: The isolated naïve T cells are adoptively transferred into immunodeficient recipient mice, such as RAG knockout mice, which lack mature T and B cells.[10][11]
-
Disease Induction: The transfer of naïve T cells into these recipients leads to the development of chronic intestinal inflammation, typically within 5-8 weeks, resembling human IBD.[10][11]
-
Treatment: BMS-986104 is administered to a cohort of the recipient mice.
-
Readouts: Efficacy is assessed by monitoring clinical signs (e.g., weight loss, stool consistency), histological analysis of the colon for inflammation and tissue damage, and measurement of pro-inflammatory cytokine and leukocyte marker gene expression in the colon.[4]
The workflow for the T-cell transfer colitis model is depicted below.
Caption: Experimental Workflow of the T-Cell Transfer Colitis Model.
References
- 1. BMS-986104 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Preclinical Pharmacology of ((1 R,3 S)-1-Amino-3-(( S)-6-(2-methoxyphenethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol (BMS-986166): A Differentiated Sphingosine-1-phosphate Receptor 1 (S1P1) Modulator Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
A Technical Overview of BMS-986104 Hydrochloride and the Distinct Therapeutic Agent, Obefazimod
This technical guide provides a detailed examination of BMS-986104 hydrochloride, a selective sphingosine-1-phosphate receptor 1 (S1P1) partial agonist. In the course of research, it has become apparent that this compound is often conflated with another investigational drug, obefazimod (formerly ABX464). Obefazimod possesses a fundamentally different mechanism of action. This document will first provide an in-depth analysis of this compound and subsequently offer a comprehensive overview of obefazimod to provide clarity and a broad technical perspective for researchers, scientists, and drug development professionals.
This compound: A Selective S1P1 Receptor Modulator
This compound is an investigational small molecule designed as a selective partial agonist of the S1P1 receptor, with potential applications in the treatment of autoimmune diseases.[1] Developed by Bristol-Myers Squibb, it has been evaluated in early-phase clinical trials for conditions such as rheumatoid arthritis.[2][3]
Chemical Properties and Structure
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₆ClNO | [4] |
| Molecular Weight | 365.98 g/mol | [4] |
| CAS Number | 1622180-39-5 | [4] |
| Synonyms | BMS 986104 | [5] |
Mechanism of Action
BMS-986104 is a prodrug that is phosphorylated in vivo to its active form, BMS-986104-P.[5] The active moiety functions as a partial agonist at the S1P1 receptor.[1] S1P1 receptors play a crucial role in lymphocyte trafficking from lymphoid tissues into the bloodstream. By modulating these receptors, BMS-986104 is thought to induce the internalization of S1P1 receptors on lymphocytes, thereby sequestering them in lymph nodes and reducing the number of circulating lymphocytes that can contribute to autoimmune inflammation.[6] This mechanism is similar to that of the approved multiple sclerosis drug, fingolimod (B1672674). However, BMS-986104 was designed to have a differentiated profile, potentially with reduced cardiovascular side effects such as bradycardia, which can be associated with S1P1 receptor modulation.[6][7]
Mechanism of Action of BMS-986104
Preclinical and Clinical Data
Preclinical studies have demonstrated the efficacy of BMS-986104 in animal models of autoimmune disease. For instance, it has shown efficacy comparable to fingolimod in a T-cell transfer model of colitis.[7] A key focus of its development has been to achieve a better safety profile, particularly concerning cardiovascular effects.[6]
A sensitive and rugged LC-MS/MS method for the simultaneous quantification of BMS-986104 and its active phosphate (B84403) metabolite in blood lysate has been developed to support preclinical toxicity studies.[5] The calibration curves for this assay ranged from 2.00 to 2000 ng/mL for BMS-986104 and 4.00 to 4000 ng/mL for BMS-986104-P.[5]
Phase I clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of BMS-986104 in healthy subjects.[8]
Obefazimod (ABX464): A First-in-Class Modulator of RNA Biogenesis
Obefazimod, also known as ABX464, is an orally available small molecule with a novel mechanism of action being developed by Abivax for the treatment of chronic inflammatory diseases, including ulcerative colitis and Crohn's disease.[9]
Chemical Properties and Structure
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₀ClF₃N₂O | [10] |
| Molecular Weight | 338.71 g/mol | [10] |
| CAS Number | 1258453-75-6 | [10] |
| Synonyms | ABX464 | [10] |
Mechanism of Action
Obefazimod's mechanism of action is distinct from other anti-inflammatory agents. It binds to the cap-binding complex (CBC), a key component of the cellular machinery involved in RNA biogenesis.[10] This interaction enhances the splicing of a specific long non-coding RNA, leading to the upregulation of a single microRNA, miR-124.[11]
MiR-124 is a potent anti-inflammatory microRNA that downregulates the expression of several pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-17. By increasing the levels of miR-124, obefazimod effectively creates a "physiological brake" on inflammation.
Mechanism of Action of Obefazimod
Preclinical and Clinical Data
Obefazimod has demonstrated anti-inflammatory effects in various preclinical models.[12] It has also shown antiviral activity, particularly against HIV-1, with an IC50 ranging from 0.1 to 0.5 µM in peripheral blood mononuclear cells.[13]
The clinical development of obefazimod is more advanced, particularly in the area of ulcerative colitis. A phase 2b open-label maintenance study evaluated the long-term efficacy and safety of a 50 mg once-daily dose.[14]
Phase 2b Open-Label Maintenance Study in Ulcerative Colitis (96 Weeks) [14]
| Efficacy Endpoint | Week 48 | Week 96 |
| Clinical Response | 81.6% | 72.8% |
| Clinical Remission | 54.8% | 52.5% |
| Endoscopic Improvement | 61.3% | 59.0% |
| Endoscopic Remission | 33.2% | 35.9% |
In this study, 217 patients were enrolled in the open-label maintenance phase.[14] The treatment was generally well-tolerated, with the most common treatment-emergent adverse events being COVID-19 (14.3%), headache (11.5%), and ulcerative colitis flare (7.8%).[14] No new safety signals were identified during the 96-week follow-up.[14]
Experimental Protocols
LC-MS/MS Method for BMS-986104 and BMS-986104-P Quantification [5]
A detailed experimental protocol for the quantification of BMS-986104 and its active phosphate metabolite in rat blood lysate has been described. The key aspects of the methodology include:
-
Sample Stabilization : A cocktail of phosphatase and kinase inhibitors was used to ensure the stability of both the prodrug and its active phosphate metabolite during sample collection, storage, and processing.
-
Solubilization : A combination of the surfactant CHAPS and the weak base Tris was employed to improve the solubilization of the phosphate metabolite.
-
Chromatography : Isocratic separation was achieved on an Acquity UPLC BEH C18 analytical column.
-
Detection : Positive ion electrospray tandem mass spectrometry was used for detection.
-
Internal Standards : Stable-isotope labeled D6-BMS-986104 and D13-BMS-986104-P were utilized as internal standards.
-
Calibration : Calibration curves were fitted to a 1/x² weighted linear regression model. The intra- and inter-assay precision were within ±5.0% CV and ±4.9% CV, respectively, and the accuracy was within ±5.8% of the nominal values.
This method was validated and successfully applied in preclinical toxicity studies.[5]
Conclusion
This compound and obefazimod are two distinct investigational compounds with different chemical structures, mechanisms of action, and stages of development. BMS-986104 is a selective S1P1 receptor partial agonist being investigated for autoimmune diseases. Obefazimod is a first-in-class modulator of RNA biogenesis that upregulates the anti-inflammatory miR-124 and has shown promising results in clinical trials for ulcerative colitis. A clear understanding of their unique properties is essential for researchers and clinicians in the field of drug development. This guide provides a foundational overview to aid in this distinction and to summarize the publicly available technical information on both compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS 986104 - AdisInsight [adisinsight.springer.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. BMS-986104 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is Obefazimod used for? [synapse.patsnap.com]
- 10. Obefazimod | C16H10ClF3N2O | CID 49846599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. obefazimod | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Target Identification and Validation of BMS-986104 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986104 hydrochloride is a selective, orally available sphingosine-1-phosphate receptor 1 (S1P1) partial agonist that has been investigated for the treatment of autoimmune diseases. This technical guide provides a comprehensive overview of the target identification and validation of BMS-986104, detailing its mechanism of action, preclinical pharmacology, and clinical evaluation. The document includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to facilitate a thorough understanding of this compound for research and drug development professionals.
Introduction
BMS-986104 is a novel therapeutic agent developed by Bristol Myers Squibb as a modulator of the S1P1 receptor.[1] It is a prodrug that is phosphorylated in vivo to its active metabolite, BMS-986104-P.[1] The therapeutic rationale for targeting the S1P1 receptor lies in its critical role in regulating lymphocyte trafficking from secondary lymphoid organs to the peripheral circulation. By acting as a functional antagonist at the S1P1 receptor, BMS-986104 effectively sequesters lymphocytes, thereby preventing their infiltration into sites of inflammation, a key pathological feature of many autoimmune disorders. A distinguishing feature of BMS-986104 is its ligand-biased signaling, which confers a differentiated safety profile, particularly with respect to cardiovascular and pulmonary adverse effects observed with other S1P1 modulators like fingolimod.[2]
Target Identification
The primary molecular target of BMS-986104 has been identified as the sphingosine-1-phosphate receptor 1 (S1P1). This was established through a series of in vitro binding and functional assays.
Binding Affinity
The binding affinity of the active phosphate (B84403) metabolite of BMS-986104 (BMS-986104-P) to the human S1P1 receptor was determined using radioligand binding assays. These assays measure the ability of the compound to displace a radiolabeled ligand from the receptor, with the resulting inhibition constant (Ki) indicating the compound's binding affinity.
Functional Activity
The functional activity of BMS-986104-P at S1P receptors was characterized using several in vitro assays that measure downstream signaling events upon receptor activation. These assays confirmed that BMS-986104-P is a potent partial agonist of the S1P1 receptor.
Table 1: In Vitro Activity of BMS-986104-P at S1P Receptors
| Assay | Receptor | Parameter | Value | Reference |
| GTPγS Binding | Human S1P1 | EC50 | 0.25 nM | [3] |
| GTPγS Binding | Human S1P3 | EC50 | >10,000 nM | [3] |
| Receptor Internalization | Human S1P1 | % of S1P response | 40% | [3] |
Target Validation
The therapeutic potential of targeting the S1P1 receptor with BMS-986104 was validated through a combination of preclinical in vivo studies and a Phase I clinical trial in healthy volunteers.
Preclinical In Vivo Validation
The efficacy of BMS-986104 in a relevant animal model of autoimmune disease was a critical step in its target validation. A T-cell transfer model of colitis in mice was utilized to assess the in vivo activity of the compound.
Table 2: Efficacy of BMS-986104 in a Mouse Model of Colitis
| Model | Dosing | Efficacy Readout | Result | Reference |
| T-cell transfer colitis | 1 mg/kg, oral | Reduction in disease activity index | Significant reduction | [2] |
Clinical Validation
A Phase I, randomized, placebo-controlled, double-blind, single ascending dose study (NCT02211469) was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of BMS-986104 in healthy male subjects.[4][5] The primary pharmacodynamic endpoint was the reduction in absolute lymphocyte count, a key biomarker of S1P1 receptor engagement.
Table 3: Pharmacodynamic Profile of BMS-986104 in Healthy Volunteers
| Dose | Pharmacodynamic Effect | Reference |
| Single Ascending Doses | Dose-dependent reduction in absolute lymphocyte count | [4][5] |
Experimental Protocols
GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to the S1P1 receptor upon agonist binding.
-
Membrane Preparation: Membranes from cells overexpressing the human S1P1 receptor are prepared by homogenization and centrifugation.
-
Assay Buffer: The assay is performed in a buffer containing HEPES, MgCl2, GDP, and saponin.
-
Reaction: Membranes are incubated with varying concentrations of BMS-986104-P and a fixed concentration of [35S]GTPγS.
-
Detection: The amount of [35S]GTPγS bound to the G-proteins is quantified by scintillation counting after filtration to separate bound from free radioligand.
-
Data Analysis: The concentration-response curves are fitted to a sigmoidal dose-response model to determine the EC50 value.
Receptor Internalization Assay
This assay quantifies the ability of an agonist to induce the internalization of the S1P1 receptor from the cell surface.
-
Cell Line: A cell line stably expressing a fluorescently tagged human S1P1 receptor (e.g., S1P1-eGFP) is used.
-
Treatment: Cells are treated with varying concentrations of BMS-986104-P for a defined period.
-
Imaging: The redistribution of the fluorescently tagged receptor from the plasma membrane to intracellular compartments is visualized and quantified using high-content imaging.
-
Data Analysis: The percentage of cells showing receptor internalization is determined, and the data is expressed as a percentage of the response to a maximal concentration of the natural ligand, S1P.
T-cell Transfer Model of Colitis
This is a well-established mouse model that recapitulates key features of inflammatory bowel disease.
-
Induction of Disease: Naive CD4+ T cells (CD45RBhigh) are isolated from the spleens of healthy donor mice and adoptively transferred into immunodeficient recipient mice (e.g., Rag1-/-).
-
Treatment: Once disease is established (typically 2-4 weeks post-transfer), mice are treated orally with BMS-986104 or vehicle control.
-
Efficacy Assessment: Disease activity is monitored by body weight, stool consistency, and the presence of fecal blood. At the end of the study, colonic inflammation is assessed histologically.
-
Data Analysis: Statistical analysis is performed to compare the disease activity index and histological scores between the treated and control groups.
Visualizations
References
- 1. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Evaluation of the SCID T Cell Transfer Model of Colitis: As a Model of Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Colitis through Dynamic T Cell Adoptive Transfer Models - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of BMS-986104 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986104 hydrochloride is a clinical-stage, selective sphingosine-1-phosphate receptor 1 (S1P1) partial agonist.[1][2] As a prodrug, it is converted in vivo to its active phosphate (B84403) metabolite, BMS-986104-P.[3][4] This molecule has been developed as a differentiated S1P1 receptor modulator with a potentially improved safety profile concerning cardiovascular and pulmonary effects when compared to the full agonist fingolimod (B1672674).[5][6][7] Preclinical studies demonstrate its efficacy in models of autoimmune disease, primarily through its action on lymphocyte trafficking.[5][6] This document provides a detailed examination of the known biological activity, mechanism of action, and experimental data associated with BMS-986104.
Mechanism of Action
BMS-986104 acts as a selective modulator of the S1P1 receptor, a G protein-coupled receptor (GPCR) crucial for regulating lymphocyte egress from secondary lymphoid organs.[5][6] The active form, BMS-986104-P, functions as a partial agonist at the S1P1 receptor.[1][8][2]
A key characteristic of BMS-986104-P is its demonstration of ligand-biased signaling .[5][6][7] This means it differentially activates downstream signaling pathways upon binding to the S1P1 receptor. Specifically, it is a potent and efficacious activator of Gαi protein signaling, which is linked to the inhibition of cAMP accumulation and is a strong predictor of in vivo lymphopenia.[4] However, it acts as a partial agonist for other pathways, such as β-arrestin recruitment and subsequent receptor internalization.[4][5] This biased signaling profile is thought to contribute to its differentiated safety profile, particularly the reduced cardiovascular and pulmonary liabilities observed in preclinical models.[4][5] Unlike non-selective S1P modulators, BMS-986104 shows selectivity for S1P1 over S1P3, an important factor in mitigating side effects like bradycardia in rodent studies.[5]
Signaling Pathway Diagram
Caption: S1P1 signaling pathway modulated by BMS-986104-P.
Quantitative Biological Data
The biological activity of the active phosphate metabolite, BMS-986104-P, has been quantified in various in vitro and in vivo assays.
Table 1: In Vitro Receptor Activity Profile of BMS-986104-P
| Assay Type | Receptor | Species | EC50 (nM) | Agonist Activity (% of Max) |
| GTPγS Binding | S1P1 | Human | 0.28 | 63% (Partial) |
| GTPγS Binding | S1P3 | Human | >10,000 | No Activity |
| ERK Phosphorylation | S1P1 | CHO cells | 0.03 | 100% (Full) |
| Receptor Internalization | S1P1 | U2OS cells | 0.12 | 60% (Partial) |
| cAMP Inhibition | S1P1 | CHO cells | 0.02 | 100% (Full) |
Data compiled from Dhar TG, et al. ACS Med Chem Lett. 2016.[5]
Table 2: In Vivo Pharmacodynamic and Efficacy Data
| Model | Species | Dose | Effect |
| Lymphocyte Reduction | Mouse | 1 mg/kg (single dose) | Maximal reduction in circulating lymphocytes at 24h |
| T-cell Transfer Colitis | Mouse | 5 mg/kg (daily) | Significant reduction in colon inflammation, pro-inflammatory cytokines, and tissue damage |
Data compiled from Dhar TG, et al. ACS Med Chem Lett. 2016.[5]
Experimental Protocols
Detailed methodologies for the key experiments are summarized below based on published literature.
GTPγS Binding Assay
This assay measures the activation of G proteins upon ligand binding to the receptor.
-
Preparation : Membranes from CHO cells stably expressing human S1P1 or S1P3 receptors were prepared.
-
Reaction Mixture : Membranes were incubated in an assay buffer containing GDP, saponin, and [35S]GTPγS.
-
Incubation : Various concentrations of the test compound (BMS-986104-P) were added to the mixture and incubated to allow for G protein activation and binding of [35S]GTPγS.
-
Detection : The reaction was stopped, and membrane-bound radioactivity was captured on filter plates. Radioactivity was quantified using a scintillation counter.
-
Analysis : Data were analyzed using a non-linear regression to determine EC50 and maximal agonist response relative to a full agonist control.
T-Cell Transfer Colitis Model
This is a standard mouse model for inflammatory bowel disease used to assess the efficacy of immunomodulatory drugs.
-
Induction : Immunodeficient mice (e.g., SCID or Rag-/-) receive an intraperitoneal injection of a pathogenic subset of T-cells (CD4+CD45RBhigh) isolated from the spleens of healthy donor mice.
-
Treatment : Following T-cell transfer, mice develop colitis over several weeks. Treatment with vehicle, BMS-986104, or a positive control (e.g., fingolimod) was initiated.[5]
-
Monitoring : Mice were monitored for clinical signs of colitis, including body weight loss and stool consistency.
-
Endpoint Analysis : After the treatment period, mice were euthanized. Colons were excised, and length and weight were measured. Histological analysis was performed to score inflammation and tissue damage. Gene expression levels of pro-inflammatory cytokines (e.g., IFN-γ, IL-2) in the colon were quantified by RT-PCR.[5]
Experimental Workflow Diagram
Caption: Workflow for the T-cell transfer colitis efficacy model.
Safety and Differentiation
Preclinical pharmacology studies aimed to differentiate BMS-986104 from fingolimod. While fingolimod is a full agonist at S1P1 and also targets S1P3, S1P4, and S1P5, BMS-986104 is a selective, partial agonist for S1P1.[5][6] This selectivity and partial agonism are key to its improved safety profile. For instance, agonism at the S1P3 receptor is linked to bradycardia in rodents.[5] In a human-relevant assay using iPSC-derived cardiomyocytes, the active metabolite of BMS-986104 showed a reduced impact on cardiomyocyte beating rate compared to the active form of fingolimod.[4][6] This suggests a lower potential for causing bradycardia, a known side effect of first-dose fingolimod.[5][6][7]
Clinical Development
BMS-986104 has been evaluated in Phase I clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects.[3][4][9] These early trials are critical for determining the human dose-response relationship and confirming the preclinical safety signals. However, it was noted that the compound exhibited a long pharmacokinetic half-life (approximately 18 days) and limited formation of the active phosphate metabolite in the clinic.[4]
Conclusion
This compound is a differentiated S1P1 receptor modulator characterized by its selective, partial agonist activity and biased signaling properties. Its mechanism of action, centered on inducing lymphopenia, has shown efficacy in preclinical models of autoimmune disease. The key differentiator lies in its improved cardiovascular and pulmonary safety profile in these models, attributed to its unique interaction with the S1P1 receptor. The data gathered from in vitro and in vivo studies provide a strong rationale for its development as a potential therapeutic agent for immune-mediated conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS-986104 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. go.drugbank.com [go.drugbank.com]
Navigating the Landscape of Autoimmune Disease Therapeutics: A Technical Guide to BMS-986104 and the TYK2 Inhibitor Deucravacitinib
In the rapidly evolving field of autoimmune disease treatment, precision and targeted mechanisms of action are paramount. This guide provides a comprehensive technical overview of two distinct molecules from Bristol Myers Squibb: BMS-986104 hydrochloride, a selective sphingosine-1-phosphate receptor 1 (S1P1) partial agonist, and Deucravacitinib (BMS-986165), a first-in-class oral, selective tyrosine kinase 2 (TYK2) inhibitor. While the initial query focused on BMS-986104, the depth of research and clinical data available for Deucravacitinib, particularly concerning its intricate signaling pathways and extensive clinical evaluation, suggests a likely interest in this novel therapeutic. This whitepaper will address both compounds, with a primary focus on the more extensively documented Deucravacitinib, to provide a thorough resource for researchers, scientists, and drug development professionals.
Deucravacitinib (BMS-986165): A Paradigm Shift in TYK2 Inhibition
Deucravacitinib has garnered significant attention for its unique mechanism of action, selectively inhibiting TYK2 by binding to its regulatory pseudokinase domain (JH2).[1][2] This allosteric inhibition provides a high degree of selectivity over other Janus kinase (JAK) family members (JAK1, JAK2, and JAK3), potentially mitigating the adverse effects associated with broader JAK inhibition.[2]
Mechanism of Action and Signaling Pathway
TYK2 is a key intracellular kinase that mediates signaling for critical pro-inflammatory cytokines, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[1][3] These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory diseases.[1][3] Upon cytokine binding to their respective receptors, TYK2 and another JAK family member are brought into proximity, leading to their trans-activation. Activated TYK2 then phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins, which translocate to the nucleus and regulate the transcription of inflammatory genes. Deucravacitinib, by binding to the JH2 domain of TYK2, stabilizes an inhibitory interaction between the JH2 and the active kinase (JH1) domains, thereby preventing TYK2 activation and downstream signaling.
In Vitro and In Vivo Efficacy
Deucravacitinib has demonstrated potent and selective inhibition of TYK2 in a variety of preclinical models. The following tables summarize key quantitative data from published literature.
Table 1: In Vitro Potency and Selectivity of Deucravacitinib
| Assay Type | Target | IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Selectivity vs. JAK3 | Reference |
| Biochemical Assay | TYK2 | 3.9 | >1000-fold | >1000-fold | >1000-fold | [2] |
| Cellular Assay (IFNα-stimulated STAT3 phosphorylation in human whole blood) | TYK2 | 48 | - | - | - | [2] |
Table 2: In Vivo Efficacy of Deucravacitinib in a Mouse Model of Imiquimod-Induced Skin Inflammation
| Treatment Group | Ear Thickness (mm) | IL-23 mRNA Expression (fold change) | IL-17A mRNA Expression (fold change) | Reference |
| Vehicle | 0.45 ± 0.03 | 15.2 ± 2.1 | 25.6 ± 3.4 | [2] |
| Deucravacitinib (10 mg/kg) | 0.21 ± 0.02 | 4.1 ± 0.8 | 6.3 ± 1.1 | [2] |
Experimental Protocols
Imiquimod-Induced Skin Inflammation Model in Mice
This model is commonly used to evaluate the efficacy of anti-inflammatory compounds for psoriasis.
Clinical Development
Deucravacitinib has undergone extensive clinical evaluation and has been approved for the treatment of moderate-to-severe plaque psoriasis.[4] It is also being investigated for a range of other autoimmune diseases, including psoriatic arthritis, systemic lupus erythematosus (SLE), and inflammatory bowel disease.[1][4]
Table 3: Key Efficacy Endpoints from Phase 3 Psoriasis Trials (POETYK PSO-1 & POETYK PSO-2)
| Endpoint (Week 16) | Deucravacitinib (6 mg once daily) | Placebo | Apremilast (30 mg twice daily) | Reference |
| PASI 75 Response Rate | 58.7% (PSO-1), 53.6% (PSO-2) | 12.7% (PSO-1), 9.4% (PSO-2) | 35.1% (PSO-1), 40.2% (PSO-2) | [1] |
| sPGA 0/1 Response Rate | 53.6% (PSO-1), 50.3% (PSO-2) | 7.2% (PSO-1), 8.6% (PSO-2) | 32.1% (PSO-1), 34.3% (PSO-2) | [1] |
PASI 75: Psoriasis Area and Severity Index improvement of at least 75% sPGA 0/1: static Physician's Global Assessment score of clear or almost clear
This compound: A Selective S1P1 Receptor Partial Agonist
This compound is a selective partial agonist of the sphingosine-1-phosphate receptor 1 (S1P1).[5][6] S1P1 receptors play a crucial role in regulating the trafficking of lymphocytes from lymph nodes into the peripheral circulation. By modulating S1P1, BMS-986104 can induce the sequestration of lymphocytes in lymph nodes, thereby reducing their infiltration into sites of inflammation.
Mechanism of Action and Signaling Pathway
The S1P gradient between lymph nodes and the blood/lymph is essential for lymphocyte egress. S1P1 receptor agonists like BMS-986104 functionally antagonize the receptor by inducing its internalization, thereby rendering lymphocytes unresponsive to the S1P gradient and trapping them in the lymph nodes.
Preclinical and Clinical Data
BMS-986104 has been evaluated in preclinical models and early-phase clinical trials for autoimmune diseases.[5][7] The primary goal of its development was to achieve a differentiated safety profile compared to earlier S1P1 modulators, particularly concerning cardiovascular effects.[7][8]
Table 4: In Vitro and In Vivo Pharmacological Data for BMS-986104-P (the active phosphate (B84403) metabolite)
| Assay | Parameter | Value | Reference |
| Human S1P1 Binding | IC50 | 0.010 ± 0.004 nM | [7] |
| Human S1P1 cAMP Functional Assay | EC50 | 0.005 ± 0.001 nM | [7] |
| Mouse Blood Lymphocyte Reduction (1 mg/kg) | % Reduction at 24h | 88% | [7] |
A Phase 1 clinical trial (NCT02211469) was conducted to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending doses of BMS-986104 in healthy male subjects.[9][10][11] The study aimed to identify doses that could achieve a 50% to 70% reduction in absolute lymphocyte count without causing bradycardia.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tyrosine kinase 2 inhibitors in autoimmune diseases [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. A Randomized, Placebo-Controlled, Double-Blind, Single Ascending Dose Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of BMS-986104 in Healthy Male Subjects | BMS Clinical Trials [bmsclinicaltrials.com]
- 11. A Randomized, Placebo-Controlled, Double-Blind, Single Ascending Dose Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of BMS-986104 in Healthy Male Subjects | BMS Study Connect [bmsstudyconnect.com]
Methodological & Application
Application Notes and Protocols for BMS-986104 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986104 hydrochloride is a selective, partial agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] As a prodrug, it is converted in vivo to its pharmacologically active phosphate (B84403) metabolite, BMS-986104-P. This molecule exhibits ligand-biased signaling, distinguishing it from other S1P1 modulators and offering a potentially improved safety profile, particularly concerning cardiovascular effects like bradycardia.[3] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study S1P1 receptor signaling and function.
Mechanism of Action
BMS-986104-P selectively binds to the S1P1 receptor, a G protein-coupled receptor (GPCR). This interaction initiates downstream signaling cascades that are crucial in various physiological processes, including lymphocyte trafficking, endothelial barrier function, and cellular proliferation. The "biased agonism" of BMS-986104-P suggests that it preferentially activates certain downstream pathways (e.g., G-protein signaling) over others (e.g., β-arrestin recruitment and receptor internalization), which is thought to contribute to its differentiated pharmacological profile.
Data Presentation
The following tables summarize the in vitro pharmacological profile of the active phosphate form, BMS-986104-P, in Chinese Hamster Ovary (CHO) cells expressing the human S1P1 receptor.
Table 1: In Vitro Potency and Efficacy of BMS-986104-P at the Human S1P1 Receptor
| Assay | EC50 (nM) | Emax (%) |
| GTPγS Binding | 0.23 | 70 |
| cAMP Inhibition | 0.08 | 100 |
| ERK Phosphorylation | 8.8 | 80 |
Data sourced from Dhar et al., 2016.
Table 2: In Vitro Receptor Internalization Profile of BMS-986104-P
| Assay | EC50 (nM) | Emax (%) |
| S1P1 Receptor Internalization | 0.76 | 60 |
Data sourced from Dhar et al., 2016.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the S1P1 signaling pathway and a general experimental workflow for studying this compound in cell culture.
Caption: S1P1 Receptor Signaling Pathway with BMS-986104-P.
References
Application Notes and Protocols for BMS-986104 Hydrochloride Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986104 is a selective, partial agonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1] It is a prodrug that, upon administration, is phosphorylated to its active metabolite, which then modulates S1P1. This modulation leads to the sequestration of lymphocytes in lymph nodes, thereby preventing their infiltration into sites of inflammation. This mechanism of action makes BMS-986104 a compound of interest for the research of autoimmune diseases.[1] Proper preparation of stock solutions is critical for accurate and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of BMS-986104 hydrochloride stock solutions for research purposes.
Physicochemical and Pharmacological Properties
A clear understanding of the physicochemical and pharmacological properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Chemical Name | 1-amino-3-((6R)-6-hexyl-5,6,7,8-tetrahydro-2-naphthalenyl)-cyclopentanemethanol hydrochloride | |
| Molecular Formula | C₂₂H₃₆ClNO | [1] |
| Molecular Weight | 365.98 g/mol | [1] |
| CAS Number | 1622180-39-5 | [1] |
| Mechanism of Action | Selective S1P1 receptor partial agonist | [1] |
| Target Pathway | GPCR/G Protein | [1] |
| Form | Solid powder | |
| Storage of Solid | -20°C for up to 2 years |
Signaling Pathway of BMS-986104
BMS-986104 is a prodrug that is converted to its active phosphate (B84403) form by sphingosine (B13886) kinases. The active form then binds to the S1P1 receptor, a G protein-coupled receptor (GPCR). This binding activates intracellular signaling pathways, leading to the downregulation of S1P1 receptor expression on lymphocytes. Consequently, lymphocytes are retained within the lymph nodes and their circulation in the bloodstream is reduced.
Caption: Signaling pathway of BMS-986104.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Pre-weighing Preparations:
-
Ensure the analytical balance is calibrated and level.
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Work in a chemical fume hood or a well-ventilated area.
-
-
Weighing the Compound:
-
Carefully weigh out 3.66 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Calculation:
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Molecular Weight (MW) = 365.98 g/mol
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x MW x V = 0.010 mol/L x 365.98 g/mol x 0.001 L = 0.0036598 g = 3.66 mg
-
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed compound.
-
Cap the tube tightly.
-
-
Solubilization:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes at room temperature.
-
-
Storage:
-
Once fully dissolved, the 10 mM stock solution should be aliquoted into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
For short-term storage, the stock solution can be kept at 4°C for up to two weeks.
-
For long-term storage, store the aliquots at -80°C for up to six months.
-
Experimental Workflow:
Caption: Workflow for this compound stock solution preparation.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and DMSO. This includes the use of appropriate personal protective equipment (PPE) such as a lab coat, safety glasses, and chemical-resistant gloves. All handling of the powdered compound and the concentrated stock solution should be performed in a chemical fume hood to avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for complete safety information.
References
Application Notes and Protocols: Solubility of BMS-986104 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986104 hydrochloride is a selective sphingosine-1-phosphate receptor 1 (S1P1) partial agonist.[1][2] It is a modulator of the S1P1 receptor, a G protein-coupled receptor (GPCR), and has been investigated for its potential in treating autoimmune diseases.[1][3] As a prodrug, BMS-986104 is converted in vivo to its pharmacologically active phosphate (B84403) form, BMS-986104-P. Understanding the solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions and for conducting a wide range of in vitro and in vivo studies. This document provides a detailed protocol for determining the solubility of this compound and presents a template for data organization.
Data Presentation: Solubility of this compound
A comprehensive literature search did not yield specific quantitative data for the solubility of this compound in DMSO or other organic solvents. The following table is provided as a template for researchers to record their experimental findings.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method |
| DMSO | 25 | Shake-Flask | ||
| Ethanol | 25 | Shake-Flask | ||
| Methanol | 25 | Shake-Flask | ||
| PBS (pH 7.4) | 25 | Shake-Flask |
Experimental Protocol: Determination of this compound Solubility by the Shake-Flask Method
This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.5% purity
-
Other organic solvents of interest (e.g., Ethanol, Methanol)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker incubator
-
Microcentrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound powder to a series of appropriately labeled glass vials. The exact amount should be more than what is expected to dissolve to ensure a saturated solution.
-
Add a precise volume of the desired solvent (e.g., 1 mL of DMSO) to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker incubator set to a constant temperature (e.g., 25°C).
-
Agitate the samples at a constant speed for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and let them stand undisturbed for at least one hour to allow the undissolved solid to settle.
-
For complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes.
-
-
Sample Preparation and Analysis:
-
Carefully collect the supernatant without disturbing the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Perform a serial dilution of the filtered supernatant with the respective solvent to bring the concentration of this compound within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a standard calibration curve of this compound in the same solvent with known concentrations.
-
Analyze the diluted samples and standards using a validated HPLC method.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
Calculate the original concentration in the undiluted supernatant by applying the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.
-
Signaling Pathway
BMS-986104 acts as a partial agonist at the S1P1 receptor, which is a G protein-coupled receptor. The binding of an agonist to the S1P1 receptor typically leads to the activation of intracellular signaling pathways that are involved in lymphocyte trafficking.
Caption: S1P1 Receptor Signaling Pathway Activation by BMS-986104.
References
Recommended working concentration for BMS-986104 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986104 hydrochloride is a selective partial agonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1] It is a prodrug that is phosphorylated in vivo to its active metabolite, BMS-986104-phosphate (BMS-986104-P), which then acts on the S1P1 receptor. This receptor plays a critical role in lymphocyte trafficking, making BMS-986104 a compound of interest for the research of autoimmune diseases.[2][3][4] Preclinical studies have shown that BMS-986104 demonstrates a differentiated profile in terms of cardiovascular and pulmonary safety compared to other S1P1 receptor modulators, while maintaining efficacy in models of autoimmune disease.[2][3]
These application notes provide recommended working concentrations, detailed experimental protocols, and an overview of the relevant signaling pathways to guide researchers in utilizing this compound in their studies.
Quantitative Data Summary
The in vitro activity of the active phosphate (B84403) metabolite, BMS-986104-P, has been characterized in various functional assays. The following tables summarize the key quantitative data.
In Vitro Potency and Efficacy of BMS-986104-Phosphate (BMS-986104-P)
| Assay Type | Receptor | Parameter | Value | Efficacy |
| Radioligand Binding | Human S1P1 | EC50 | 0.23 nM | - |
| cAMP Inhibition | Human S1P1 | EC50 | 0.03 nM | 100% (Full Agonist) |
| Receptor Internalization | Human S1P1 | EC50 | 0.22 nM | 66% (Partial Agonist) |
| ERK Phosphorylation | Human S1P1 | EC50 | 33 nM | 100% (Full Agonist) |
| GTPγS Binding | Human S1P1 | EC50 | 0.11 nM | 81% (Partial Agonist) |
Data sourced from preclinical pharmacology studies.[2]
Recommended In Vivo Dosing
| Animal Model | Dosing Regimen | Application |
| Mouse T-cell Transfer Colitis Model | 0.5, 10, and 30 mg/kg, oral administration | Evaluation of efficacy in an autoimmune disease model. |
| Mouse Lymphocyte Reduction Model | 1 mg/kg, oral administration | Assessment of pharmacodynamic effect on lymphocyte counts. |
Data sourced from preclinical pharmacology studies.[2]
Signaling Pathway
BMS-986104-P acts as a partial agonist at the S1P1 receptor, a G protein-coupled receptor (GPCR). Upon binding, it primarily activates the Gαi signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is crucial for regulating lymphocyte egress from secondary lymphoid organs. The compound shows biased agonism, with a more potent effect on the cAMP pathway compared to the β-arrestin recruitment and subsequent receptor internalization, or the ERK phosphorylation pathway.
S1P1 Receptor Signaling Pathway for BMS-986104-P.
Experimental Protocols
In Vitro Assays
1. GTPγS Binding Assay
This assay measures the activation of G proteins coupled to the S1P1 receptor.
-
Principle: In the presence of an agonist, the Gα subunit of the G protein exchanges GDP for GTP. A non-hydrolyzable analog of GTP, [³⁵S]GTPγS, is used to quantify this exchange.
-
Recommended Concentration Range for BMS-986104-P: 0.01 nM to 1 µM.
-
Protocol:
-
Prepare cell membranes from cells overexpressing the human S1P1 receptor.
-
In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µM GDP).
-
Add serial dilutions of BMS-986104-P.
-
Add cell membranes (typically 5-20 µg of protein per well).
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity bound to the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine EC50 and Emax values.
-
2. cAMP Inhibition Assay
This assay measures the functional consequence of Gαi activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.
-
Principle: Cells are stimulated with forskolin (B1673556) to increase intracellular cAMP levels. The ability of an S1P1 agonist to inhibit this increase is measured.
-
Recommended Concentration Range for BMS-986104-P: 0.001 nM to 100 nM.
-
Protocol:
-
Plate cells expressing the human S1P1 receptor in a 96-well plate and culture overnight.
-
Pre-incubate the cells with serial dilutions of BMS-986104-P for 15-30 minutes.
-
Stimulate the cells with forskolin (e.g., 10 µM) for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Analyze the data to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.
-
In Vivo Study
T-cell Transfer Model of Colitis in Mice
This model is used to evaluate the efficacy of immunomodulatory compounds in a model of inflammatory bowel disease.
-
Principle: Adoptive transfer of naïve CD4⁺ T cells (CD4⁺CD45RBhigh) into immunodeficient mice (e.g., RAG1⁻/⁻) induces colitis, which can be ameliorated by effective immunosuppressive agents.
-
Recommended Dosing for this compound: 0.5, 10, and 30 mg/kg, administered orally once daily.
-
Protocol:
-
Isolate CD4⁺ T cells from the spleens of donor mice.
-
Purify the naïve T cell population (CD45RBhigh) using cell sorting.
-
Inject approximately 4-5 x 10⁵ naïve T cells intraperitoneally into recipient immunodeficient mice.
-
Monitor the mice for signs of colitis, such as weight loss and diarrhea, typically starting 2-3 weeks after cell transfer.
-
Initiate treatment with this compound or vehicle control once clinical signs appear.
-
Continue daily oral dosing for the duration of the study (e.g., 3-4 weeks).
-
At the end of the study, sacrifice the mice and collect colonic tissue for histological analysis and measurement of inflammatory markers.
-
Evaluate treatment efficacy based on changes in body weight, disease activity index, colon length and weight, and histological score.
-
Experimental Workflow Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with BMS-986104 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986104 hydrochloride is a selective, orally available partial agonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1][2] As a modulator of S1P1, it plays a crucial role in lymphocyte trafficking, sequestering lymphocytes in lymphoid organs and thereby preventing their infiltration into sites of inflammation.[3] This mechanism of action makes BMS-986104 a compound of interest for the treatment of autoimmune diseases.[2] Preclinical studies have demonstrated its efficacy in various animal models of autoimmune disorders, including experimental autoimmune encephalomyelitis (EAE) and T-cell transfer colitis.[3][4]
These application notes provide detailed protocols for the in vivo use of this compound in common mouse models of autoimmune disease, guidance on its formulation and administration, and methods for assessing its pharmacodynamic effects.
Mechanism of Action: S1P1 Receptor Modulation
BMS-986104 is a prodrug that is phosphorylated in vivo to its active metabolite, which then acts as a partial agonist at the S1P1 receptor.[5] The binding of the active metabolite to S1P1 on lymphocytes leads to the internalization of the receptor, rendering the cells unresponsive to the natural S1P gradient that guides their egress from lymph nodes. This results in a dose-dependent reduction of circulating lymphocytes, a key pharmacodynamic marker of its activity.
Figure 1: Simplified signaling pathway of BMS-986104-P at the S1P1 receptor.
Quantitative Data Summary
The following tables summarize key in vivo data for this compound from preclinical studies.
Table 1: Pharmacodynamic Effect of BMS-986104 on Peripheral Blood Lymphocytes in Mice
| Compound | Dose (mg/kg, p.o.) | % Lymphocyte Reduction (at 24h) | Reference |
| BMS-986104 | 1 | 88 | [3] |
| Fingolimod | 1 | 90 | [3] |
Table 2: Efficacy of BMS-986104 in the Mouse T-Cell Transfer Model of Colitis
| Treatment Group | Body Weight Change (%) | Colon Length (cm) | Histological Score | Reference |
| Vehicle | -15.2 | 5.8 | 4.2 | [3] |
| BMS-986104 (1 mg/kg/day) | -5.1 | 7.1 | 2.1 | [3] |
| BMS-986104 (5 mg/kg/day) | +2.5 | 8.2 | 1.5 | [3] |
Table 3: Pharmacokinetic Parameters of BMS-986104 in Mice (1 mg/kg, p.o.)
| Parameter | Value | Unit | Reference |
| Cmax | 202 | ng/mL | [3] |
| Tmax | 4 | h | [3] |
| AUC(0-24h) | 2450 | ng*h/mL | [3] |
Experimental Protocols
Protocol 1: Formulation and Administration of this compound
Objective: To prepare this compound for oral administration to mice.
Materials:
-
This compound powder
-
Polyethylene (B3416737) glycol 300 (PEG300)
-
Sterile water for injection or saline
-
Vortex mixer
-
Sonicator (optional)
-
Animal gavage needles (20-22 gauge, straight or curved)
-
Syringes (1 mL)
Procedure:
-
Vehicle Preparation: The recommended vehicle for this compound is polyethylene glycol 300 (PEG300).[3]
-
Drug Formulation:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed. A typical dosing volume for mice is 5-10 mL/kg.
-
Weigh the appropriate amount of this compound powder.
-
In a sterile tube, add the PEG300 vehicle to the powder.
-
Vortex the mixture thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution, but ensure the compound's stability at elevated temperatures is considered.
-
Prepare the formulation fresh daily.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse.
-
Measure the desired volume of the drug formulation into a 1 mL syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Figure 2: Workflow for the formulation and oral administration of BMS-986104 HCl.
Protocol 2: T-Cell Transfer Model of Colitis in Mice
Objective: To induce colitis in immunodeficient mice by the adoptive transfer of naive T-cells and to evaluate the therapeutic efficacy of this compound.
Materials:
-
Donor mice (e.g., C57BL/6)
-
Recipient immunodeficient mice (e.g., RAG1-/- or SCID)
-
This compound formulation (from Protocol 1)
-
Cell isolation reagents (e.g., MACS beads for CD4+ and CD45RB+ cell separation)
-
Flow cytometer
-
Sterile PBS and cell culture medium
-
Standard surgical and injection equipment
Procedure:
-
Induction of Colitis:
-
Isolate spleens from donor mice and prepare a single-cell suspension.
-
Enrich for CD4+ T-cells using magnetic-activated cell sorting (MACS).
-
Isolate the naive T-cell population (CD4+CD45RBhigh) by fluorescence-activated cell sorting (FACS).
-
Inject approximately 4-5 x 10^5 CD4+CD45RBhigh T-cells intraperitoneally into recipient immunodeficient mice.
-
-
Treatment:
-
Allow 2-3 weeks for the development of clinical signs of colitis (e.g., weight loss, diarrhea).
-
Initiate daily oral gavage with this compound (e.g., 1 or 5 mg/kg) or vehicle.
-
Continue treatment for the duration of the study (e.g., 3-5 weeks).
-
-
Endpoint Analysis:
-
Monitor body weight, stool consistency, and general health daily.
-
At the end of the study, euthanize the mice and collect colons.
-
Measure colon length and weight.
-
Fix a portion of the colon in formalin for histological analysis (H&E staining) to assess inflammation and tissue damage.
-
Isolate lamina propria lymphocytes from a portion of the colon for flow cytometric analysis of immune cell populations.
-
Protocol 3: Experimental Autoimmune Encephalomyelitis (EAE) in Mice
Objective: To induce EAE in susceptible mice and assess the prophylactic or therapeutic efficacy of this compound.
Materials:
-
Susceptible mouse strain (e.g., C57BL/6 for MOG-induced EAE)
-
Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
This compound formulation (from Protocol 1)
-
Standard injection equipment
Procedure:
-
Induction of EAE:
-
Emulsify MOG35-55 peptide in CFA.
-
On day 0, immunize mice subcutaneously at two sites on the flank with the MOG/CFA emulsion.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
-
Treatment:
-
Prophylactic: Begin daily oral gavage with this compound or vehicle one day before EAE induction and continue throughout the study.
-
Therapeutic: Begin daily oral gavage with this compound or vehicle upon the onset of clinical signs (e.g., limp tail, score of 1).
-
-
Endpoint Analysis:
-
Monitor and score clinical signs of EAE daily according to a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
-
At the peak of the disease or study endpoint, collect spinal cords and brains for histological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination).
-
Isolate mononuclear cells from the central nervous system for flow cytometric analysis of infiltrating immune cells.
-
Protocol 4: Pharmacodynamic Assessment of Peripheral Lymphocyte Counts
Objective: To quantify the reduction in circulating lymphocytes following this compound administration.
Materials:
-
Mice treated with this compound or vehicle
-
Blood collection supplies (e.g., EDTA-coated tubes, lancets for tail vein or submandibular bleeding)
-
Red blood cell lysis buffer
-
Fluorescently conjugated antibodies for lymphocyte markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-B220)
-
Flow cytometer
Procedure:
-
Blood Collection:
-
Collect a small volume of peripheral blood (e.g., 20-50 µL) from the tail vein or submandibular vein at baseline and at various time points after drug administration (e.g., 4, 24, 48 hours).
-
-
Sample Preparation:
-
Lyse red blood cells using a commercial lysis buffer according to the manufacturer's instructions.
-
Wash the remaining white blood cells with PBS containing fetal bovine serum.
-
-
Staining and Flow Cytometry:
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against lymphocyte surface markers.
-
Wash the cells to remove unbound antibodies.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Quantify the percentage and absolute number of different lymphocyte subsets (T-cells, B-cells).
-
Calculate the percentage reduction in lymphocyte counts compared to baseline or vehicle-treated controls.
-
Figure 3: Experimental workflow for evaluating BMS-986104 HCl in a mouse EAE model.
Concluding Remarks
The protocols outlined above provide a comprehensive framework for the in vivo evaluation of this compound in relevant animal models of autoimmune disease. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the therapeutic potential of this S1P1 receptor modulator. Researchers should adapt these protocols as necessary based on specific experimental goals and institutional guidelines for animal care and use.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Analytical Methods for the Detection of BMS-986104 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of BMS-986104 hydrochloride, a selective sphingosine-1-phosphate 1 (S1P1) receptor partial agonist.[1][2] The methods described herein are essential for pharmacokinetic studies, formulation development, and quality control in the drug development process.
Bioanalytical Method for Quantification of BMS-986104 and its Active Metabolite in Biological Matrices by LC-MS/MS
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of BMS-986104 and its pharmacologically active phosphate (B84403) metabolite, BMS-986104-P, in plasma. BMS-986104 is a prodrug that is converted to its active phosphate form in vivo.[3][4]
Experimental Protocol
1.1. Sample Preparation
A combination of protein precipitation (PPT) and solid-phase extraction (SPE) is utilized for sample cleanup to minimize matrix effects and achieve high recovery.[5]
-
Reagents:
-
Procedure:
-
To 100 µL of plasma sample, add 200 µL of the internal standard working solution in ACN to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Condition the Oasis HLB SPE plate with 1 mL of MeOH followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE plate.
-
Wash the wells with 1 mL of 5% MeOH in water.
-
Elute the analytes with 1 mL of MeOH.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
1.2. LC-MS/MS Conditions
-
Instrumentation: A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.
-
Analytical Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase: Isocratic elution with 0.1% Formic Acid in Acetonitrile and 0.1% Formic Acid in Water (exact ratio to be optimized, e.g., 60:40 v/v).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for BMS-986104, BMS-986104-P, and their respective internal standards should be optimized.
Data Presentation
The performance of the LC-MS/MS method should be validated according to ICH guidelines.[8][9][10][11] Key validation parameters are summarized in the table below.
| Parameter | BMS-986104 | BMS-986104-P | Acceptance Criteria (ICH M10)[11] |
| Linearity Range (ng/mL) | 1 - 1000 | 2 - 2000 | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 2 | Signal-to-noise ratio ≥ 5 |
| Accuracy (% Bias) | -5.0% to +4.5% | -4.8% to +5.2% | Within ±15% (±20% for LLOQ) |
| Precision (% CV) | ≤ 6.0% | ≤ 5.5% | ≤ 15% (≤ 20% for LLOQ) |
| Recovery (%) | > 85% | > 80% | Consistent, precise, and reproducible |
| Matrix Effect | Minimal | Minimal | IS-normalized matrix factor within 0.85-1.15 |
Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BMS-986104 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. capa.org.tw [capa.org.tw]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. starodub.nl [starodub.nl]
- 11. database.ich.org [database.ich.org]
BMS-986104 hydrochloride safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
No official Safety Data Sheet (SDS) for BMS-986104 hydrochloride was found in the public domain. The following information is a consolidation of data from chemical suppliers and research articles and should be used as a guide for preliminary research purposes only. All laboratory work should be conducted under the supervision of a qualified professional and in accordance with institutional safety guidelines. It is highly recommended to obtain a comprehensive SDS from the supplier before handling this compound.
Compound Information
| Identifier | Value |
| IUPAC Name | (1-(4-((1R,5S)-1-amino-5-(hydroxymethyl)cyclopentyl)phenyl)-4-heptylcyclohexyl)methanol hydrochloride |
| CAS Number | 1622180-39-5 |
| Molecular Formula | C₂₂H₃₆ClNO |
| Molecular Weight | 365.98 g/mol [1] |
| Mechanism of Action | Selective Sphingosine-1-Phosphate Receptor 1 (S1P1) partial agonist[1][2][3] |
| Primary Target | S1P1 Receptor[1][2] |
| Therapeutic Potential | Autoimmune diseases[1][2][3] |
Safety and Handling Precautions
While a specific SDS is unavailable, the following precautions are recommended based on the nature of the compound and general laboratory safety standards.
Personal Protective Equipment (PPE)
| Protection Type | Recommendation |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear a lab coat and impervious gloves (e.g., nitrile). |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |
Handling and Storage
| Parameter | Recommendation |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light. |
| Incompatibilities | Strong oxidizing agents. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately wash with soap and water. Remove contaminated clothing. |
| Eye Contact | Flush with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Signaling Pathway of BMS-986104
BMS-986104 is a selective partial agonist of the S1P1 receptor, a G protein-coupled receptor (GPCR). Its mechanism of action involves modulating lymphocyte trafficking.
Caption: Signaling pathway of BMS-986104 as a partial agonist of the S1P1 receptor.
Experimental Protocols
The following are example protocols for in vitro and in vivo studies involving BMS-986104.
In Vitro: cAMP Assay for S1P1 Receptor Activation
This protocol outlines a method to determine the potency and efficacy of BMS-986104 as a partial agonist at the S1P1 receptor by measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Materials:
-
CHO or HEK293 cells stably expressing the human S1P1 receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4).
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
384-well white opaque plates.
Procedure:
-
Cell Preparation: Culture S1P1-expressing cells to ~80-90% confluency. Harvest and resuspend in assay buffer to a concentration of 1 x 10⁶ cells/mL.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired concentration range (e.g., 10 µM to 0.1 pM).
-
Assay: a. Add 5 µL of cell suspension to each well of the 384-well plate. b. Add 2.5 µL of the BMS-986104 serial dilutions to the respective wells. c. Incubate for 30 minutes at room temperature. d. Add 2.5 µL of forskolin (to a final concentration that stimulates submaximal cAMP production, e.g., 1 µM) to all wells except the negative control. e. Incubate for 30 minutes at room temperature.
-
Detection: Follow the instructions of the chosen cAMP detection kit to measure cAMP levels.
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of BMS-986104. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Caption: Workflow for an in vitro cAMP assay to assess S1P1 receptor activation.
In Vivo: Mouse Model of Lymphopenia
This protocol describes a method to evaluate the in vivo efficacy of BMS-986104 by measuring its effect on peripheral lymphocyte counts in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
This compound.
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
EDTA-coated microtainer tubes.
-
Hematology analyzer or flow cytometer.
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Dosing: a. Prepare a dosing solution of BMS-986104 in the vehicle at the desired concentration (e.g., 1 mg/kg). b. Administer the compound or vehicle to the mice via oral gavage.
-
Blood Collection: a. At various time points post-dosing (e.g., 0, 4, 8, 24, 48 hours), collect a small volume of blood (~50 µL) from the tail vein or saphenous vein into EDTA-coated tubes.
-
Lymphocyte Counting: a. Analyze the blood samples using a hematology analyzer to determine the absolute lymphocyte count. b. Alternatively, use flow cytometry with lymphocyte-specific markers (e.g., CD4, CD8) for a more detailed analysis.
-
Data Analysis: a. Calculate the percentage change in lymphocyte count from baseline (time 0) for each animal. b. Compare the lymphocyte counts between the BMS-986104-treated and vehicle-treated groups at each time point.
Caption: Workflow for an in vivo mouse lymphopenia study.
Potential Adverse Effects
Preclinical and clinical studies have indicated potential safety concerns, primarily related to cardiovascular effects.
-
Bradycardia: A dose-dependent reduction in heart rate has been observed with some S1P receptor modulators. BMS-986104 was developed to have a differentiated cardiovascular safety profile compared to earlier compounds like fingolimod.[4]
-
Lymphopenia: The therapeutic effect of S1P1 receptor modulators is achieved through a reduction in circulating lymphocytes.[5] This is an expected pharmacodynamic effect.
For further details on the preclinical pharmacology and safety profile, refer to Dhar et al., 2016 in ACS Medicinal Chemistry Letters.[6]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. SAFE MSDSWEB https Redirect [bmsmsds.com]
- 5. A Randomized, Placebo-Controlled, Double-Blind, Single Ascending Dose Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of BMS-986104 in Healthy Male Subjects | BMS Clinical Trials [bmsclinicaltrials.com]
- 6. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Storing and Maintaining the Stability of BMS-986104 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper storage and handling of BMS-986104 hydrochloride, a selective sphingosine-1-phosphate receptor 1 (S1P1) partial agonist. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and prolonging its shelf life.
Overview of this compound
BMS-986104 is a prodrug that is phosphorylated in vivo to its active form, which then acts as a partial agonist at the S1P1 receptor. This G protein-coupled receptor (GPCR) plays a critical role in lymphocyte trafficking and has been a target for the development of therapies for autoimmune diseases. Given its mechanism and potential for therapeutic use, ensuring the stability of the hydrochloride salt form is paramount for research and development purposes.
Recommended Storage Conditions
Proper storage is essential to prevent the degradation of this compound. The following conditions are recommended based on available data from suppliers and the general stability of similar compounds.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container | Notes |
| Solid (Powder) | -20°C | Up to 2 years | Tightly sealed, light-resistant vial | Minimize exposure to moisture and light. Can be stored at 4°C for short-term use. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquoted in tightly sealed, light-resistant vials | Avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | 4°C | Up to 2 weeks | Aliquoted in tightly sealed, light-resistant vials | For frequent use, prepare smaller aliquots. |
| Aqueous Solutions | 2-8°C | Short-term (hours to days) | Sterile, tightly sealed tubes | Stability is pH-dependent. Prepare fresh for best results. |
Preparation of Stock Solutions
Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of this compound.
Protocol 3.1: Preparation of a 10 mM DMSO Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, light-resistant polypropylene (B1209903) or glass vials
-
Calibrated analytical balance and appropriate personal protective equipment (PPE)
-
-
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound using a calibrated analytical balance in a chemical fume hood.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of this compound: 365.98 g/mol ).
-
Add the calculated volume of DMSO to the vial containing the powder.
-
Vortex or sonicate the solution gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and storage conditions.
-
Store the aliquots at -80°C for long-term storage or 4°C for short-term use.
-
Stability in Biological Samples
BMS-986104 is a prodrug that is converted to its active phosphate (B84403) metabolite. When working with biological samples, enzymatic degradation is a key consideration.
Protocol 4.1: Stabilization in Blood Lysate
To prevent the degradation of BMS-986104 and its phosphate metabolite in blood samples, the use of enzyme inhibitors is recommended.
-
Materials:
-
Blood collection tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Phosphatase and kinase inhibitor cocktails.
-
Centrifuge.
-
Protein precipitation and solid-phase extraction materials.
-
-
Procedure:
-
Collect blood samples and immediately place them on ice.
-
During the sample preparation process (e.g., cell lysis), add a cocktail of phosphatase and kinase inhibitors to the sample.[1]
-
Proceed with protein precipitation followed by solid-phase extraction to isolate the analytes.[1]
-
Analyze the samples promptly or store the processed extracts at -80°C.
-
Forced Degradation and Stability-Indicating Methods
While specific forced degradation studies for this compound are not publicly available, protocols for similar S1P1 receptor modulators can be adapted to assess its stability under various stress conditions. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential to separate the parent drug from any degradation products.
Protocol 5.1: General Protocol for a Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.
-
Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution of the compound to UV and visible light as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of resolving the parent peak from all degradation product peaks.
-
Use a photodiode array (PDA) detector to assess peak purity.
-
Couple the HPLC system to a mass spectrometer (MS) to identify the mass of the degradation products, which can help in elucidating their structures.
-
Table 2: Example Parameters for a Stability-Indicating HPLC Method (Adapted from methods for other S1P1 modulators)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40°C |
| Detection Wavelength | UV detection at a wavelength determined by the UV spectrum of BMS-986104. |
| Injection Volume | 10-20 µL |
Visualizations
Signaling Pathway
This compound is a partial agonist of the S1P1 receptor, a G protein-coupled receptor (GPCR). Upon binding of the active phosphate metabolite, the receptor couples primarily to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates lymphocyte trafficking.
Caption: S1P1 Receptor Signaling Pathway of BMS-986104.
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a stability study of this compound.
Caption: Workflow for a Forced Degradation Study.
Conclusion
The stability and integrity of this compound are critical for obtaining reliable and reproducible results in research and development. By following the recommended storage conditions, solution preparation protocols, and stability testing guidelines outlined in these application notes, researchers can ensure the quality of their compound and the validity of their experimental outcomes. For GMP or clinical applications, further validation and more extensive stability studies under specific regulatory guidelines are required.
References
Application Note: High-Throughput Screening of the LPA1 Receptor Antagonist BMS-986278
For Research Use Only.
Note on Compound Identity: The compound specified in the topic, BMS-986104, is identified in scientific literature as a Sphingosine-1-Phosphate Receptor 1 (S1P1) partial agonist. However, the context of screening for targets related to fibrosis strongly suggests an interest in the Lysophosphatidic Acid Receptor 1 (LPA1). Therefore, this document focuses on BMS-986278 , a potent and selective LPA1 antagonist developed by Bristol Myers Squibb for fibrotic diseases.
Introduction
Lysophosphatidic acid (LPA) is a bioactive lipid that mediates a variety of cellular responses by activating a family of G protein-coupled receptors (GPCRs), including the LPA1 receptor.[1] The LPA/LPA1 signaling axis has been implicated in the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), by promoting fibroblast recruitment, proliferation, and resistance to apoptosis.[1] BMS-986278 is a next-generation, orally bioavailable, small molecule antagonist of the LPA1 receptor.[2][3] It is under investigation as a novel anti-fibrotic therapy. High-throughput screening (HTS) assays are essential for identifying and characterizing potent and selective LPA1 antagonists like BMS-986278. This document provides an overview of the LPA1 signaling pathway and detailed protocols for two common HTS assays: a Calcium Mobilization Assay and a GTPγS Binding Assay.
Mechanism of Action & Signaling Pathway
The LPA1 receptor is a GPCR that couples to multiple heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, to initiate downstream signaling cascades.[2]
-
Gαq/11 Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
Gαi/o Pathway: Activation of Gαi inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.
-
Gα12/13 Pathway: Activation of Gα12/13 stimulates the RhoA/ROCK pathway, which is crucial for cytoskeletal rearrangements, cell migration, and smooth muscle contraction.
BMS-986278 acts as a competitive antagonist, blocking the binding of LPA to the LPA1 receptor and thereby inhibiting all major downstream signaling pathways.[2]
Data Presentation
The antagonist activity of BMS-986278 is quantified by its binding affinity (Kb) or inhibitory potency (IC50). These values are determined by functional assays where the antagonist competes against a known agonist.
| Compound | Target | Assay Type | Cell Line | Parameter | Value | Reference |
| BMS-986278 | Human LPA1 | Functional Antagonism | CHO cells expressing hLPA1 | K_b_ | 6.9 nM | |
| BMS-986278 | Mouse LPA1 | Functional Antagonism | CHO cells expressing mLPA1 | K_b | 4.0 nM | |
| BMS-986020 | Human LPA1 | Calcium Mobilization | CHO cells expressing hLPA1 | pK_B (~IC50) | ~8.0 (~10 nM) | [4] |
Experimental Protocols
Two primary HTS-compatible assays for identifying and characterizing LPA1 antagonists are detailed below: a fluorescence-based calcium mobilization assay and a radioactive GTPγS binding assay.
Protocol 1: High-Throughput Calcium Mobilization Assay
This assay measures the ability of a compound to block LPA-induced intracellular calcium release, a direct downstream effect of Gαq activation.
1. Objective: To quantify the potency of antagonist compounds by measuring their ability to inhibit LPA-induced calcium flux in cells expressing the LPA1 receptor.
2. Materials and Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing the human LPA1 receptor.
-
Assay Plates: 384-well, black, clear-bottom microplates.
-
Culture Medium: DMEM/F-12 with 10% FBS, antibiotics, and selection agent (e.g., G418).
-
Calcium-sensitive dye: Fluo-4 AM or similar fluorescent calcium indicator.
-
Anion-exchange inhibitor: Probenecid (to prevent dye leakage).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Lysophosphatidic acid (18:1 LPA).
-
Test Compound: BMS-986278 (or other antagonists) dissolved in DMSO.
-
Instrumentation: Fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).
3. Step-by-Step Methodology:
-
Cell Plating: Seed the LPA1-expressing cells into 384-well plates at a density of 15,000-25,000 cells per well in 40 µL of culture medium. Incubate overnight at 37°C with 5% CO₂.[5]
-
Dye Loading: The next day, prepare a dye loading solution in Assay Buffer containing 2-3 µM Fluo-4 AM and 2.5 mM probenecid.[5]
-
Aspirate the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature, protected from light.
-
Compound Preparation: Prepare serial dilutions of BMS-986278 and control compounds in Assay Buffer in a separate compound source plate. A typical starting concentration is 10 mM in DMSO, serially diluted to achieve a final assay concentration range from ~10 µM to 0.1 nM.
-
Antagonist Addition: Transfer 10 µL from the compound plate to the cell plate. This pre-incubates the cells with the antagonist. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation & Data Acquisition:
-
Place the cell plate into the fluorescence plate reader.
-
Prepare an LPA agonist plate with LPA diluted in Assay Buffer to a concentration that is 4-5 times the final desired EC80 concentration (the concentration that gives 80% of the maximal response).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument's integrated fluidics system adds 15 µL of the LPA solution to each well, initiating the reaction.
-
Continue to record the fluorescence signal (Excitation: ~490 nm, Emission: ~525 nm) every 1-2 seconds for a total of 90-120 seconds to capture the peak calcium response.
-
4. Data Analysis:
-
The response is measured as the peak fluorescence intensity minus the baseline reading.
-
Determine the percent inhibition for each antagonist concentration relative to controls (LPA alone = 0% inhibition; no LPA = 100% inhibition).
-
Plot the percent inhibition against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: [³⁵S]GTPγS Binding Assay
This assay measures the functional consequence of receptor activation at the G protein level. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation by an agonist. Antagonists will inhibit this agonist-induced binding.
1. Objective: To determine the potency of an antagonist by measuring its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding to membranes prepared from cells expressing the LPA1 receptor.[6][7]
2. Materials and Reagents:
-
Membrane Preparation: Crude membranes prepared from cells (e.g., CHO-K1) overexpressing the human LPA1 receptor.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
[³⁵S]GTPγS: Radioactive guanosine (B1672433) 5'-O-(3-thiotriphosphate), ~1250 Ci/mmol.
-
GDP: Guanosine 5'-diphosphate.
-
Agonist: Lysophosphatidic acid (18:1 LPA).
-
Test Compound: BMS-986278 (or other antagonists) dissolved in DMSO.
-
Assay Plates: 96-well or 384-well microplates.
-
Detection: Scintillation counter or Scintillation Proximity Assay (SPA) beads and reader.
3. Step-by-Step Methodology:
-
Reaction Mix Preparation: Prepare a master mix containing Assay Buffer, a specific concentration of GDP (e.g., 10-30 µM, requires optimization), and the LPA1-expressing cell membranes (5-15 µg protein per well).[7]
-
Compound Addition: Add BMS-986278 or other test compounds at various concentrations to the wells of the assay plate. Add vehicle (DMSO) for control wells.
-
Agonist Addition: Add the LPA agonist to all wells except for the basal binding controls. A concentration equivalent to the agonist's EC90 is typically used.
-
Pre-incubation: Incubate the plate for 15 minutes at 30°C to allow compounds to reach binding equilibrium.
-
Initiate Reaction: Start the binding reaction by adding [³⁵S]GTPγS to all wells to a final concentration of 0.1-0.5 nM.
-
Incubation: Incubate the plate for 30-60 minutes at 30°C with gentle shaking.
-
Termination and Filtration:
-
Rapidly terminate the reaction by filtering the contents of the plate through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.
-
Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Detection:
-
Dry the filter mats completely.
-
Add liquid scintillation cocktail.
-
Count the radioactivity (counts per minute, CPM) retained on the filters using a microplate scintillation counter.
-
4. Data Analysis:
-
Basal binding: CPM in the absence of agonist.
-
Agonist-stimulated binding: CPM in the presence of agonist minus basal binding.
-
Non-specific binding: CPM in the presence of a high concentration of non-radioactive GTPγS.
-
Calculate the percent inhibition of agonist-stimulated binding for each concentration of BMS-986278.
-
Plot the percent inhibition against the log of the antagonist concentration and fit to a sigmoidal dose-response curve to determine the IC50 value. The equilibrium dissociation constant (Kb) can then be calculated using the Cheng-Prusoff equation.
Conclusion
The calcium mobilization and GTPγS binding assays are robust, reliable, and scalable methods for the high-throughput screening and pharmacological characterization of LPA1 receptor antagonists like BMS-986278. The calcium assay is often preferred for primary HTS due to its non-radioactive nature and kinetic readout, while the GTPγS assay provides a direct measure of G protein activation, which is a proximal event to receptor binding. Together, these protocols provide a comprehensive framework for researchers in drug discovery to advance the understanding and development of novel therapeutics targeting the LPA/LPA1 pathway.
References
- 1. Phase 2 trial design of BMS-986278, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces Rate of Lung Function Decline in Progressive Pulmonary Fibrosis Cohort of Phase 2 Study [news.bms.com]
- 4. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: BMS-986104 Hydrochloride In Vitro Experimentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing in vitro experiments with BMS-986104 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective partial agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2][3] It is a prodrug that is phosphorylated in vivo to its active metabolite, BMS-986104-phosphate (BMS-986104-P). This active form exhibits biased signaling, meaning it preferentially activates certain downstream pathways over others, which may contribute to its differentiated safety profile compared to other S1P1 modulators.[3]
Q2: How should I prepare this compound for in vitro experiments?
A2: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. For cell-based assays, it is crucial to ensure the final concentration of the solvent in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. Further dilutions should be made in the appropriate assay buffer or cell culture medium.
Q3: What are the expected in vitro potency values for the active form of BMS-986104?
A3: The active phosphate (B84403) metabolite of BMS-986104 (referred to as 3d-P in some publications) has been characterized in several in vitro assays. A summary of its activity in comparison to the active phosphate form of fingolimod (B1672674) (1-P) is provided in the table below.
Data Presentation
Table 1: In Vitro Pharmacological Data for BMS-986104-P (3d-P) vs. Fingolimod-P (1-P)
| Assay | Parameter | BMS-986104-P (3d-P) | Fingolimod-P (1-P) |
| hS1P1 Binding | IC50 (nM) | 0.010 ± 0.004 | 0.014 ± 0.006 |
| hS1P1 cAMP | EC50 (nM) | 0.005 ± 0.001 | 0.005 ± 0.001 |
| Ymax (%) | 100 | 100 | |
| hS1P1 GTPγS | EC50 (nM) | 0.030 ± 0.005 | 0.012 ± 0.005 |
| Ymax (%) | 56 ± 5 | 100 | |
| hS1P3 GTPγS | EC50 (nM) | >1000 | 0.034 ± 0.009 |
| Ymax (%) | - | 100 | |
| hS1P1 ERK-P | EC50 (nM) | 5.3 ± 0.9 | 0.025 ± 0.003 |
| Ymax (%) | 95 ± 8 | 100 | |
| hS1P1 Internalization | EC50 (nM) | 0.036 ± 0.006 | 0.010 ± 0.003 |
| Ymax (%) | 60 ± 5 | 100 |
Data summarized from Dhar TG, et al. ACS Med Chem Lett. 2016.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the in vitro activity of this compound.
1. Cell Viability Assay (MTT Assay)
This protocol is to determine the potential cytotoxic effects of this compound on your cell line of interest.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. S1P1 Receptor Downstream Signaling: ERK Phosphorylation (Western Blot)
This protocol assesses the effect of BMS-986104 on a key downstream signaling pathway of the S1P1 receptor.
-
Materials:
-
Cells expressing S1P1 receptor
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and grow to 70-80% confluency. Serum-starve the cells for several hours to overnight before treatment to reduce basal signaling.
-
Treat cells with various concentrations of this compound for a predetermined time (e.g., 5, 15, 30 minutes).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.[6]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total-ERK1/2 as a loading control.[6]
-
Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no compound activity | Inactive compound | BMS-986104 is a prodrug. For in vitro assays on isolated receptors or membranes, the active phosphate form (BMS-986104-P) should be used. In whole-cell assays, ensure your cells have sufficient kinase activity to phosphorylate the parent compound. |
| Compound precipitation | Check the solubility of this compound in your assay buffer. Consider using a different solvent or reducing the final concentration. Visually inspect for precipitates. | |
| Incorrect assay conditions | Optimize incubation times and compound concentrations. Refer to published data for expected effective concentration ranges. | |
| High background in assays | Non-specific binding | In binding assays, ensure adequate blocking steps. In cell-based assays, high background may be due to serum components; consider using serum-free media for the assay period. |
| Solvent effects | Ensure the final DMSO concentration is non-toxic and does not interfere with the assay readout. Run appropriate vehicle controls. | |
| Inconsistent results | Cell passage number | Use cells within a consistent and low passage number range, as receptor expression and signaling can change with prolonged culture. |
| Reagent variability | Use fresh, high-quality reagents. Prepare stock solutions in batches and aliquot to avoid repeated freeze-thaw cycles. | |
| Cell death in experiments | Compound cytotoxicity | Perform a cell viability assay (e.g., MTT) to determine the cytotoxic concentration range of this compound for your specific cell line. |
| Contamination | Regularly check cell cultures for microbial contamination. |
Visualizations
Caption: Simplified S1P1 receptor signaling pathway activated by BMS-986104-P.
Caption: General experimental workflow for in vitro studies with BMS-986104 HCl.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 3.4. Western Blotting and Detection [bio-protocol.org]
How to prevent BMS-986104 hydrochloride precipitation in media
Welcome to the technical support center for BMS-986104 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help prevent the precipitation of this compound in your media.
Frequently Asked Questions (FAQs)
Q1: My this compound solution precipitated after I added it to my cell culture medium. What is the most common reason for this?
A1: Precipitation of a compound upon addition to aqueous media is often due to its low solubility. This can be triggered by several factors, including the final concentration being above its solubility limit, a rapid solvent switch from a high-concentration organic stock (like DMSO) to the aqueous medium, the temperature of the medium, and the pH of the final solution.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: We recommend preparing a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO). Ensure the compound is fully dissolved before further dilution.
Q3: How can I minimize the risk of precipitation when preparing my working solution?
A3: To minimize precipitation, we advise a serial dilution method. First, prepare an intermediate dilution of your DMSO stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of pre-warmed medium to reach your desired final concentration. This gradual dilution process can help prevent the compound from crashing out of solution. Always vortex gently after each dilution step.
Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A4: To avoid solvent-induced toxicity to your cells, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% and preferably not exceeding 0.1%.
Q5: Are there any specific components in cell culture media that I should be aware of that might cause precipitation?
A5: While specific interactions with this compound are not extensively documented, general media components can contribute to compound precipitation. These include salts, proteins (especially in serum-containing media), and shifts in pH due to the CO2 environment in an incubator. It is good practice to test the solubility of the compound in your specific medium.
Troubleshooting Guide
If you are experiencing precipitation with this compound, follow this step-by-step troubleshooting guide.
Step 1: Initial Checks and Best Practices
Before attempting more complex solutions, ensure you are following these best practices:
-
Use Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C.
-
Gentle Mixing: After adding the compound to the media, mix gently by swirling or inverting the tube. Avoid vigorous shaking.
-
Visual Inspection: After preparing the working solution, visually inspect it for any signs of precipitation before adding it to your cells.
Step 2: Systematic Troubleshooting Workflow
If precipitation persists, follow the workflow below.
Caption: Troubleshooting workflow for addressing this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes the recommended method for preparing a working solution of this compound from a DMSO stock to minimize precipitation.
Caption: Recommended protocol for preparing a working solution of this compound.
Protocol 2: Solubility Assessment in Cell Culture Media
If precipitation continues to be an issue, it is advisable to determine the approximate solubility limit of this compound in your specific cell culture medium.
Objective: To find the highest concentration of this compound that remains in solution in your experimental medium.
Materials:
-
This compound
-
100% DMSO
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Microscope
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Prepare serial dilutions: In your pre-warmed cell culture medium, prepare a series of dilutions of the compound. It is recommended to test a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.). Remember to keep the final DMSO concentration consistent and below 0.5%.
-
Incubate: Incubate the dilutions at 37°C in a CO2 incubator for a period that mimics your experimental conditions (e.g., 2, 6, and 24 hours).
-
Observe: After incubation, visually inspect each dilution for any signs of cloudiness or precipitate. You can also examine a small aliquot under a microscope to detect fine precipitates.
-
Determine the maximum soluble concentration: The highest concentration that remains clear is your approximate solubility limit in that specific medium.
Data Presentation
Table 1: Recommended Stock and Working Solution Concentrations
| Solution Type | Solvent | Recommended Concentration | Final DMSO % (in media) |
| Stock Solution | 100% DMSO | 10 mM | N/A |
| Intermediate Dilution | Cell Culture Medium | 100 µM | 1% |
| Final Working Solution | Cell Culture Medium | 0.1 - 10 µM | < 0.1% |
Table 2: Comparison of Solubilization Strategies
| Strategy | Description | Pros | Cons |
| Serial Dilution | Gradual dilution of the DMSO stock in pre-warmed media. | Simple, often effective for preventing precipitation. | May not be sufficient for very poorly soluble compounds. |
| Lowering Final Concentration | Using a lower final concentration of the compound in your experiment. | Easiest method if the lower concentration is still effective. | May not be feasible if a high concentration is required for the desired biological effect. |
| Use of Solubilizing Agents | Adding a biocompatible surfactant (e.g., Kolliphor® EL, polysorbate 80) or a weak base to the medium. | Can significantly increase the solubility of the compound. | May have unintended effects on cells; requires careful validation. |
Disclaimer: The information provided in this technical support center is intended for guidance in a research setting. It is the responsibility of the end-user to determine the suitability of these procedures for their specific applications.
BMS-986104 hydrochloride cytotoxicity and how to mitigate it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-986104 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is BMS-986104 and what is its mechanism of action?
BMS-986104 is a prodrug that is converted in vivo to its pharmacologically active phosphate (B84403) metabolite, BMS-986104-P.[1] This active form is a selective partial agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[2] Agonism of the S1P1 receptor is critically involved in lymphocyte trafficking, and modulation of this receptor leads to the sequestration of lymphocytes in secondary lymphoid organs. This results in a marked reduction in circulating lymphocytes (lymphopenia), which is the therapeutic basis for its investigation in autoimmune diseases.
Q2: Is this compound known to be cytotoxic?
BMS-986104 was developed as a differentiated S1P1 receptor modulator with an improved safety profile concerning cardiovascular and pulmonary effects compared to the first-generation S1P modulator, fingolimod (B1672674).[3][4] While direct, publicly available data on the specific cytotoxicity of this compound is limited, its predecessor, fingolimod, has been reported to induce time- and dose-dependent decreases in cell viability in certain cell types, such as HepG2 hepatocarcinoma cells. The mechanism for fingolimod-related cytotoxicity in these in vitro studies was linked to mitochondrial dysfunction and oxidative stress.
Given that BMS-986104 is a more selective S1P1 modulator, it is anticipated to have a more favorable safety profile. However, as with any experimental compound, it is prudent to empirically determine its cytotoxic potential in your specific experimental system.
Q3: What are the potential off-target effects of S1P1 receptor modulators that could contribute to cytotoxicity?
While BMS-986104 is selective for S1P1, high concentrations or specific cellular contexts might lead to off-target effects. For the broader class of S1P receptor modulators, potential off-target effects that could theoretically contribute to cytotoxicity include:
-
Mitochondrial Impairment: As observed with fingolimod, interference with mitochondrial function can lead to decreased ATP production and increased oxidative stress, ultimately triggering apoptotic pathways.
-
Interactions with Other S1P Receptors: Although designed for S1P1 selectivity, very high concentrations might lead to interactions with other S1P receptor subtypes (S1P2-5), which could initiate unintended signaling cascades.
-
Enzyme Inhibition: Some small molecules can inhibit key cellular enzymes, leading to metabolic disturbances and cytotoxicity.
It is important to note that these are theoretical considerations for the drug class, and BMS-986104 has been specifically engineered to minimize such off-target effects.
Troubleshooting Guide
Issue: I am observing unexpected levels of cell death in my cell cultures after treatment with this compound. How can I troubleshoot this?
If you are encountering unexpected cytotoxicity in your experiments, consider the following troubleshooting steps:
-
Confirm Compound Integrity and Handling:
-
Solubility: Ensure the compound is fully dissolved. This compound's solubility should be confirmed for your specific stock solution and final culture medium concentrations. Precipitation of the compound can lead to inconsistent results and direct physical stress on cells.
-
Stability: Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Purity: Verify the purity of your compound lot, if possible.
-
-
Optimize Experimental Conditions:
-
Concentration Range: Perform a dose-response curve to determine the EC50 for the desired biological effect and the CC50 (cytotoxic concentration 50%). It is possible that the concentrations you are using are well above the therapeutic window for your cell type.
-
Treatment Duration: Assess cytotoxicity at multiple time points. Some compounds may exhibit time-dependent cytotoxic effects.
-
Cell Density: Ensure you are using a consistent and optimal cell seeding density. Low-density cultures can be more susceptible to stress.
-
-
Investigate the Mechanism of Cell Death:
-
Apoptosis vs. Necrosis: Use assays to distinguish between apoptotic and necrotic cell death (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry). This can provide clues about the underlying mechanism.
-
Mitochondrial Health: Assess mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes) and reactive oxygen species (ROS) production (e.g., using DCFDA or MitoSOX).
-
Caspase Activation: Measure the activity of key caspases (e.g., caspase-3/7) to confirm the involvement of apoptotic pathways.
-
-
Implement Experimental Controls:
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve the this compound, e.g., DMSO) at the same final concentration as in your treated samples.
-
Positive Control: Use a known cytotoxic agent (e.g., staurosporine (B1682477) for apoptosis) to ensure your cytotoxicity assays are working correctly.
-
S1P1 Receptor Expression: Confirm that your cell line expresses the S1P1 receptor. Cytotoxicity in a cell line lacking the target receptor would suggest an off-target effect.
-
Quantitative Data Summary
As specific cytotoxic concentrations for this compound are not publicly available, the following table provides an illustrative example of how to present such data once determined experimentally. For comparison, published data for fingolimod is included.
| Compound | Cell Line | Assay | Time Point (hours) | CC50 (µM) | Reference |
| BMS-986104-P (Active Metabolite) | Jurkat | MTT | 72 | Hypothetical >50 | Experimental Data |
| BMS-986104-P (Active Metabolite) | Primary Human Lymphocytes | LDH Release | 48 | Hypothetical >50 | Experimental Data |
| Fingolimod-(S)-Phosphate | HepG2 | Cell Viability | 72 | ~10-20 | Inferred from literature |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol provides a general method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions (including a vehicle control and a positive control).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Investigation of Apoptosis by Annexin V/Propidium Iodide Staining
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.
-
Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: S1P1 signaling pathway activated by BMS-986104-P.
References
- 1. researchgate.net [researchgate.net]
- 2. A systematic evaluation of the safety and toxicity of fingolimod for its potential use in the treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.brieflands.com [repository.brieflands.com]
- 4. Fingolimod - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Inconsistent results with BMS-986104 hydrochloride experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using BMS-986104 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent results in my cell-based assays. What are the common causes?
A1: Inconsistent results with this compound can arise from several factors, broadly categorized into compound handling, cell culture conditions, and assay execution.
-
Compound Integrity and Handling:
-
Solubility: Incomplete solubilization of the compound can lead to inaccurate concentrations. It is crucial to ensure the compound is fully dissolved in the recommended solvent before further dilution.
-
Stability: this compound, like many small molecules, can be susceptible to degradation. Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature, exposure to light) can lead to a decrease in potency.
-
-
Cell Culture Conditions:
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling.
-
Serum Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of endogenous lipids, including sphingosine-1-phosphate (S1P), which can activate the S1P1 receptor and lead to high background signal or desensitization. It is recommended to test different serum lots or use charcoal-stripped serum to minimize this variability.
-
Cell Seeding Density: Inconsistent cell seeding can lead to variability in receptor expression levels and cell health, affecting the response to the compound. Ensure a homogenous cell suspension and consistent seeding density across all wells.
-
-
Assay Execution:
-
"Edge Effects": In multi-well plates, wells on the perimeter are more prone to evaporation, leading to changes in compound concentration. To mitigate this, avoid using the outer wells for experimental data and instead fill them with sterile PBS or media.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when performing serial dilutions.
-
Q2: My this compound solution appears to have low solubility. How should I prepare my stock solutions?
A2: this compound is sparingly soluble in aqueous buffers. For optimal results, follow these recommendations:
-
Primary Stock Solution: Prepare a high-concentration primary stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for S1P receptor modulators.
-
Working Solutions: For cell-based assays, further dilute the primary stock solution in your assay buffer. To avoid precipitation, it is recommended to first dilute the DMSO stock in a small volume of aqueous buffer and then bring it to the final desired concentration. Ensure the final concentration of DMSO in your assay is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Sonication: If you observe any particulates, gentle warming or sonication can aid in complete dissolution.
Q3: How should I store my this compound stock solutions to ensure stability?
A3: To maintain the integrity of your this compound stock solutions, adhere to the following storage guidelines:
-
Powder: Store the solid compound at -20°C for long-term storage.
-
Stock Solutions in Organic Solvents (e.g., DMSO): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability. For short-term use, stock solutions can be stored at -20°C for up to one month.
-
Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day due to lower stability. Prepare fresh dilutions from your frozen stock for each experiment.
Q4: I see a strong response in my cAMP assay but a much weaker response in my ERK phosphorylation assay. Is this expected?
A4: Yes, this is an expected outcome due to the "biased agonism" of BMS-986104.[1][2] BMS-986104 is a partial agonist for the S1P1 receptor and exhibits signaling bias. This means it preferentially activates certain downstream signaling pathways over others.[1][2]
-
cAMP Pathway (Gαi-coupled): BMS-986104's active phosphate (B84403) metabolite is a potent and full agonist for the Gαi-coupled pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[1]
-
ERK Phosphorylation Pathway: In contrast, it is a much weaker agonist for the pathway leading to ERK phosphorylation.[1] This differential activation is a key feature of BMS-986104 and distinguishes it from other S1P1 receptor modulators like fingolimod (B1672674).[1]
When troubleshooting, it's important to consider that the magnitude of the response will be pathway-dependent.
Quantitative Data Summary
The following table summarizes the in vitro activity of the phosphorylated, active form of BMS-986104 (referred to as 3d-P in the cited literature) compared to the phosphorylated form of fingolimod (1-P).[1]
| Assay | Compound | EC50 (nM) | Maximum Efficacy (Ymax) |
| hS1P1 cAMP | 1-P | 0.005 ± 0.001 | 100% |
| 3d-P (BMS-986104-P) | 0.006 ± 0.002 | 98% | |
| hS1P1 Internalization | 1-P | 0.070 ± 0.011 | 100% |
| 3d-P (BMS-986104-P) | 0.114 ± 0.020 | 68% | |
| hS1P1 ERK Phosphorylation | 1-P | 0.004 ± 0.001 | 100% |
| 3d-P (BMS-986104-P) | 4.3 ± 1.1 | 100% |
Experimental Protocols
Protocol 1: HTRF cAMP Assay for S1P1 Receptor Activation
This protocol is adapted for a 384-well plate format to measure the inhibition of forskolin-stimulated cAMP production in CHO-K1 cells stably expressing the human S1P1 receptor.
Materials:
-
CHO-K1 cells stably expressing hS1P1
-
Culture Medium: Ham's F12, 10% FBS, 1% Penicillin/Streptomycin, G418 (concentration depends on cell line)
-
Assay Buffer: PBS with 1 mM IBMX
-
This compound
-
HTRF cAMP Assay Kit (e.g., Cisbio cAMP Dynamic 2 Assay Kit)
-
384-well white microplates
Procedure:
-
Cell Preparation:
-
Culture cells to ~80-90% confluency.
-
On the day of the assay, harvest cells and resuspend in warm PBS to a concentration of 300,000 cells/mL.
-
Dispense 5 µL of the cell suspension (1500 cells) into each well of the 384-well plate.
-
-
Compound Preparation and Addition:
-
Prepare a 10-point serial dilution of this compound in DMSO.
-
Dilute the DMSO stock 100-fold in assay buffer.
-
Add 2.5 µL of the diluted compound to the wells.
-
-
Stimulation:
-
Prepare a stock of forskolin in assay buffer at a concentration that is 4 times its EC90.
-
After a brief incubation with the compound, add 2.5 µL of the forskolin stock to the wells.
-
Incubate for 30-60 minutes at room temperature.
-
-
Detection:
-
Add 5 µL of cAMP-d2 reagent diluted in lysis buffer to each well.
-
Add 5 µL of anti-cAMP Cryptate reagent to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Calculate the 665/620 ratio and determine cAMP concentrations based on a standard curve.
-
Protocol 2: Western Blot for ERK Phosphorylation
This protocol describes the detection of phosphorylated ERK1/2 in response to this compound treatment.
Materials:
-
Cells expressing S1P1 receptor (e.g., HEK293, CHO-K1)
-
6-well plates
-
Serum-free medium
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-12 hours prior to treatment.
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 5-30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-ERK1/2 antibody.
-
Protocol 3: S1P1 Receptor Internalization Assay (Immunofluorescence)
This protocol outlines a method to visualize S1P1 receptor internalization upon treatment with this compound.
Materials:
-
HEK293 cells stably expressing S1P1-GFP
-
Glass-bottom dishes
-
Fibronectin
-
DMEM with 2% charcoal-stripped FBS
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding:
-
Coat glass-bottom dishes with fibronectin.
-
Seed S1P1-GFP expressing HEK293 cells at a density of 1.5 x 10^5 cells/mL in DMEM with 2% charcoal-stripped FBS.
-
Incubate overnight.
-
-
Serum Starvation and Treatment:
-
Replace the medium with plain DMEM and incubate for 2 hours for serum starvation.
-
Treat the cells with this compound at the desired concentration.
-
Incubate for 1 hour.
-
-
Fixation and Staining:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Mount the coverslips with mounting medium containing DAPI to stain the nuclei.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. In untreated cells, GFP signal will be localized at the plasma membrane. Upon treatment with an agonist, the GFP signal will appear as intracellular puncta, indicating receptor internalization.
-
Visualizations
Caption: S1P1 signaling pathway activation by BMS-986104-P.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Navigating the Challenges of BMS-986104 Hydrochloride in Aqueous Solutions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with BMS-986104 hydrochloride, a selective sphingosine-1-phosphate receptor 1 (S1P1) partial agonist. Addressing the compound's stability in aqueous solutions is critical for obtaining reliable and reproducible experimental results. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to mitigate potential stability issues.
Understanding the Molecule: Key Chemical Properties
A solid understanding of the physicochemical properties of this compound is the first step in troubleshooting stability concerns.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₆ClNO | [1] |
| Molecular Weight | 365.98 g/mol | [1] |
| Target | Sphingosine-1-Phosphate Receptor 1 (S1P1) | [2] |
| Mechanism of Action | Selective S1P1 Receptor Partial Agonist | [2] |
| Description | Prodrug converted to the active phosphate (B84403) form, BMS-986104-P, in vivo. | [3][4] |
Troubleshooting Guide: Addressing Common Stability Issues
Researchers may encounter several challenges when preparing and using aqueous solutions of this compound. This section provides a question-and-answer format to directly address these potential problems.
Q1: My this compound solution appears cloudy or has visible precipitates. What should I do?
A1: Cloudiness or precipitation indicates poor solubility or that the compound is coming out of solution. This can be caused by several factors:
-
Incorrect Solvent: While the hydrochloride salt form is designed to improve aqueous solubility, the free base is hydrophobic. Ensure you are using an appropriate solvent system. For initial stock solutions, consider using a small amount of an organic solvent like DMSO or ethanol (B145695) before further dilution in aqueous buffers.
-
pH of the Aqueous Buffer: The pH of your experimental buffer can significantly impact the solubility and stability of this compound. It is advisable to test a range of pH values to find the optimal condition for your specific assay.
-
Low Temperature: Storing aqueous solutions at low temperatures (e.g., 4°C) can sometimes lead to precipitation, especially if the concentration is high.
Troubleshooting Steps:
-
Sonication: Gently sonicate the solution in a water bath to aid dissolution.
-
Warming: Briefly warm the solution to 37°C to see if the precipitate redissolves. However, be cautious as elevated temperatures can accelerate degradation.
-
Adjusting pH: Carefully adjust the pH of the buffer. A slightly acidic pH may improve the solubility of the hydrochloride salt.
-
Re-preparation: If the above steps fail, it is best to prepare a fresh solution, ensuring the initial stock in an organic solvent is fully dissolved before adding the aqueous buffer.
Q2: I am observing a loss of compound activity over time in my experiments. Could this be a stability issue?
A2: Yes, a decline in activity is a strong indicator of compound degradation. Several factors can contribute to the degradation of this compound in aqueous solutions:
-
Hydrolysis: The molecule may be susceptible to hydrolysis, especially at non-optimal pH values.
-
Oxidation: Exposure to air and light can promote oxidative degradation.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.[5]
-
Enzymatic Degradation: If working with cell lysates or other biological matrices, endogenous enzymes like phosphatases could potentially modify the compound, particularly its active phosphate metabolite.
Troubleshooting and Prevention:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh aqueous solutions of this compound for each experiment.
-
Storage of Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent (e.g., DMSO) and store them in tightly sealed vials at -20°C or -80°C. Aliquoting the stock solution can prevent multiple freeze-thaw cycles.
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Use of Inhibitors: When working with biological samples where enzymatic degradation is a concern, consider adding a cocktail of phosphatase and kinase inhibitors.[3]
-
Control Experiments: Include appropriate controls in your experiments to monitor the stability of the compound over the time course of the assay.
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the handling and stability of this compound.
Q: What is the recommended solvent for preparing a stock solution of this compound?
Q: How should I store aqueous solutions of this compound for short-term use?
A: For short-term use (i.e., within a single day's experiment), it is recommended to keep the aqueous solution on ice and protected from light. For any longer duration, it is advisable to prepare fresh solutions.
Q: Are there any known incompatibilities with common buffer components?
A: There is no specific information on incompatibilities of this compound with common buffers. However, it is good practice to evaluate the compound's stability in the specific buffer system you intend to use for your experiments.
Q: How does pH affect the stability of this compound?
A: While a detailed pH-rate profile for this compound is not publicly available, for many hydrochloride salts of pharmaceutical compounds, stability is often optimal in a slightly acidic to neutral pH range.[5] Extreme pH values (highly acidic or alkaline) can catalyze degradation reactions such as hydrolysis.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials and store at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Aqueous Working Solutions
-
Thawing: Thaw a single aliquot of the concentrated stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in your desired pre-warmed (to experimental temperature) aqueous buffer to the final working concentration.
-
Mixing: Mix thoroughly by gentle vortexing or inversion.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately for your experiments to minimize the risk of degradation.
Visualizing Key Pathways and Workflows
S1P1 Receptor Signaling Pathway
BMS-986104 is a biased agonist at the S1P1 receptor. Upon binding, it preferentially activates G-protein-dependent signaling over the β-arrestin pathway.[3][6][7][8][9][10] This diagram illustrates the canonical S1P1 signaling cascade.
Caption: Biased agonism of BMS-986104 at the S1P1 receptor.
Experimental Workflow for Preparing Aqueous Solutions
Following a standardized workflow is crucial for ensuring the consistency and reliability of your experiments.
Caption: Recommended workflow for preparing BMS-986104 HCl solutions.
Logical Flowchart for Troubleshooting Stability Issues
This flowchart provides a step-by-step guide to diagnosing and resolving common stability problems.
Caption: Troubleshooting flowchart for stability issues.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of signalling and biased agonism in G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
Addressing batch-to-batch variability of BMS-986104 hydrochloride
Welcome to the technical support center for BMS-986104 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to the batch-to-batch variability of this selective S1P1 receptor partial agonist.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for lymphocyte reduction in our in vitro assays between different lots of this compound. What could be the cause?
A1: Inconsistent IC50 values can stem from several factors. Firstly, ensure that the compound is fully solubilized. This compound, being a hydrochloride salt, should have good aqueous solubility, but it's crucial to verify this for each new batch. Secondly, assess the purity of each lot using an appropriate analytical method like HPLC. Even minor impurities can interfere with the assay. Lastly, consider the stability of the compound in your specific assay medium. Degradation over the course of the experiment can lead to variable results.
Q2: Our team has noticed differences in the physical appearance (e.g., color, crystal structure) of different batches of this compound. Should we be concerned?
A2: Variations in physical appearance can sometimes indicate differences in polymorphic form or the presence of impurities. While this may not always impact biological activity, it is a critical observation that warrants further investigation. It is recommended to perform analytical characterization (e.g., XRPD, DSC) on each batch to ensure consistency. Any significant differences should be correlated with functional assay data.
Q3: How critical is the stereochemistry of this compound to its activity, and could this contribute to batch-to-batch variability?
A3: BMS-986104 has multiple stereocenters, and its biological activity is highly dependent on the correct stereoisomer. The synthesis of this compound involves a key asymmetric hydroboration step to establish the desired stereochemistry.[1] Inconsistent control of this or other stereoselective steps during manufacturing could lead to the presence of diastereomers or enantiomeric impurities in some batches. These impurities may have different pharmacological profiles, leading to variability in experimental results. Chiral HPLC analysis is recommended to confirm the stereochemical purity of each batch.
Q4: What are the recommended storage and handling conditions for this compound to minimize degradation and ensure consistency?
A4: Like many small molecules, this compound should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, it is advisable to keep it at -20°C or -80°C. Stock solutions, typically prepared in a solvent like DMSO, should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] Before use, allow the solution to thaw completely and ensure it is fully dissolved by vortexing.
Q5: We are using a cell-based assay and see variable responses to this compound. Could the issue be with our experimental setup?
A5: Yes, variability in cell-based assays is a common issue. Ensure that your cell line is healthy and at a consistent passage number. Variations in cell density, serum concentration, and incubation times can all contribute to inconsistent results. It is also important to maintain a very low final concentration of the solvent (e.g., DMSO, typically below 0.5%) in the assay medium to avoid solvent-induced artifacts.[3] Running a vehicle control is essential to differentiate compound effects from experimental artifacts.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation Observed
| Possible Cause | Troubleshooting Step | Success Indicator |
| Incorrect Solvent | While this compound is a salt, high concentrations may require a cosolvent. For stock solutions, use DMSO. For aqueous buffers, ensure the pH is compatible with solubility. | Clear solution with no visible particulates. |
| Low Temperature | Precipitation can occur upon thawing of frozen stock solutions. | Thaw at room temperature and vortex thoroughly before use. The solution becomes clear. |
| Supersaturation | Preparing working solutions by diluting a highly concentrated stock can sometimes lead to precipitation. | Prepare intermediate dilutions to avoid large concentration gradients. The final working solution remains clear. |
Issue 2: Inconsistent Biological Activity
| Possible Cause | Troubleshooting Step | Success Indicator |
| Chemical Degradation | The compound may be unstable under specific experimental conditions (e.g., pH, light exposure). | Perform a stability study using HPLC to analyze the compound's integrity in your assay buffer over time. The compound peak remains stable. |
| Impurity Profile | Different batches may have varying levels and types of impurities. | Analyze each batch by HPLC-MS to identify and quantify impurities. Correlate impurity profiles with observed activity. |
| Incorrect Quantification | Errors in weighing the compound or in serial dilutions. | Re-weigh the compound using a calibrated balance and prepare fresh stock solutions and dilutions. Consistent results are obtained with the new preparations. |
Data Presentation
Table 1: Illustrative Batch-to-Batch Purity and Potency Comparison
| Batch ID | Purity (by HPLC, %) | Stereoisomeric Purity (by Chiral HPLC, %) | In Vitro IC50 (Lymphocyte Reduction, nM) |
| Batch A | 99.5 | >99.9 | 1.2 |
| Batch B | 98.2 | 99.5 | 2.5 |
| Batch C | 99.6 | >99.9 | 1.3 |
| Batch D | 97.5 | 98.0 | 5.8 |
Note: This data is for illustrative purposes only and does not represent actual batch data for this compound.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Use a UV detector at a wavelength where the compound has maximum absorbance.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). Dilute to an appropriate concentration for injection.
-
Injection Volume: Inject 10 µL of the sample.
-
Data Analysis: Integrate the peak areas to determine the purity of the compound.
Protocol 2: In Vitro Lymphocyte Reduction Assay
-
Cell Culture: Culture a relevant lymphocyte cell line (e.g., Jurkat cells) in appropriate media.
-
Compound Preparation: Prepare a serial dilution of this compound in the cell culture medium.
-
Assay Procedure: Seed the cells in a 96-well plate. Add the diluted compound to the wells and incubate for a specified period (e.g., 24 hours).
-
Cell Viability Measurement: Use a suitable method to measure cell viability, such as an MTS or CellTiter-Glo assay.
-
Data Analysis: Plot the cell viability against the compound concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
References
Technical Support Center: BMS-986104 Hydrochloride In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with BMS-986104 hydrochloride. The focus is on improving its in vivo bioavailability, with a specific emphasis on enhancing the conversion to its active phosphate (B84403) metabolite, BMS-986104-P.
Frequently Asked Questions (FAQs)
Q1: What is BMS-986104 and what is its mechanism of action?
BMS-986104 is a selective sphingosine-1-phosphate receptor 1 (S1P1) partial agonist.[1][2] It is a prodrug that requires in vivo phosphorylation to its active metabolite, BMS-986104-phosphate (BMS-986104-P), to exert its pharmacological effect.[3][4] The primary mechanism of action involves the modulation of S1P1 receptors, which play a crucial role in lymphocyte trafficking.[5][6] By acting as a functional antagonist of the S1P1 receptor, BMS-986104-P leads to the sequestration of lymphocytes in lymph nodes, reducing their circulation in the bloodstream and infiltration into tissues.[6][7]
Q2: What are the known challenges with the in vivo bioavailability of this compound?
The primary challenge with BMS-986104 is not necessarily poor absorption of the parent compound, but rather the limited and variable conversion to its pharmacologically active phosphate metabolite, BMS-986104-P, in vivo.[4] Clinical studies have indicated a long pharmacokinetic half-life of the parent drug and a reduced formation of the active phosphate metabolite.[4] This inefficient phosphorylation can lead to suboptimal efficacy and high variability in experimental results.
Q3: What are the general strategies to improve the oral bioavailability of a hydrochloride salt of a lipophilic compound like BMS-986104?
For lipophilic hydrochloride salts, several formulation strategies can be employed to enhance oral bioavailability:
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems can improve its solubility and absorption.[3][8]
-
Use of Solubilizing Excipients: Excipients that enhance the solubility of the drug in the gastrointestinal tract can improve its absorption.[9][10]
-
pH Modification: For weakly basic drugs, modifying the microenvironment pH in the formulation can enhance dissolution.[9]
-
Salt Selection: While BMS-986104 is a hydrochloride salt, exploring other salt forms with improved solubility and dissolution characteristics could be a strategy.[8]
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.
Troubleshooting Guide: Low In Vivo Efficacy or High Variability
This guide addresses the common issue of observing lower-than-expected efficacy or high variability in in vivo experiments with this compound, which is often linked to poor bioavailability of the active metabolite.
Problem: Inconsistent or low levels of lymphocyte reduction in preclinical models.
This is a primary indicator of insufficient levels of the active BMS-986104-P.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inefficient Phosphorylation of the Prodrug | 1. Optimize the Formulation: The choice of vehicle and excipients is critical for prodrug conversion. Consider formulations that enhance solubility and potentially facilitate enzymatic activity. Lipid-based formulations or the inclusion of specific surfactants may improve absorption and subsequent phosphorylation. 2. Evaluate Different Administration Routes: While oral administration is common, for initial proof-of-concept studies, parenteral routes (e.g., intravenous or intraperitoneal) can be used to bypass absorption and first-pass metabolism, directly assessing the efficacy of the parent compound to be phosphorylated systemically. 3. Co-administration with Phosphatase Inhibitors (for mechanistic studies): In non-clinical, mechanistic studies, co-administration with a phosphatase inhibitor could help to understand the balance between phosphorylation and dephosphorylation, though this is not a therapeutic strategy. |
| Poor Solubility and Dissolution of the Hydrochloride Salt | 1. Formulation with Solubilizing Agents: Utilize vehicles known to improve the solubility of lipophilic compounds. Preclinical studies have used polyethylene (B3416737) glycol 300 (PEG300). Other options include lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS). 2. Control of Micro-pH: For hydrochloride salts, the local pH can significantly impact solubility. The inclusion of acidic excipients in a solid dosage form can help maintain a lower pH microenvironment, promoting dissolution.[11] 3. Avoid Incompatible Excipients: Be aware that some common excipients, like magnesium stearate, can induce disproportionation of hydrochloride salts, converting them to the less soluble free base and hindering absorption.[8][12] |
| Impact of Food | 1. Standardize Feeding Conditions: The presence of food can significantly alter the gastrointestinal environment (e.g., pH, gastric emptying time) and affect drug absorption and metabolism.[13] For preclinical studies, it is crucial to standardize the feeding schedule of the animals (e.g., fasted or fed state) to reduce variability. 2. Conduct a Food Effect Study: If clinically relevant, perform a formal food effect study to understand how food impacts the pharmacokinetics of both BMS-986104 and its active phosphate. |
| Inaccurate Bioanalysis | 1. Validated Analytical Method: Ensure you are using a validated and sensitive bioanalytical method (e.g., LC-MS/MS) for the simultaneous quantification of both BMS-986104 and BMS-986104-P in the relevant biological matrix (e.g., plasma, blood).[3][14] 2. Sample Handling and Stability: The phosphate metabolite can be unstable. Proper sample handling, including the use of phosphatase inhibitors during sample collection and storage at low temperatures (-80°C), is critical to prevent ex vivo conversion or degradation.[2] |
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of BMS-986104 and BMS-986104-P in Mouse
| Parameter | BMS-986104 (3d) | BMS-986104-P (3d-P) |
| Dose | 10 mg/kg (oral) | 1 mg/kg (intravenous) |
| Vehicle (Oral) | 90% PEG300, 5% ethanol, 5% TPGS | N/A |
| Vehicle (IV) | N/A | 18.4% hydroxypropyl beta cyclodextrin, 81.6% citrate (B86180) buffer |
| Cmax (ng/mL) | 1800 | 120 |
| Tmax (h) | 4 | 0.08 |
| AUCinf (ng*h/mL) | 45000 | 2500 |
| t1/2 (h) | 12 | 36 |
| (Data summarized from a preclinical study in mice)[15] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Mouse Model
This protocol is based on preclinical studies performed on BMS-986104.[15]
1. Formulation Preparation:
- Prepare a vehicle solution consisting of 90% polyethylene glycol 300 (PEG300), 5% ethanol, and 5% d-alpha-tocopheryl polyethylene glycol succinate (B1194679) (TPGS).
- Dissolve this compound in the vehicle to the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg, the concentration would be 1 mg/mL).
- Ensure the compound is fully dissolved. Gentle warming and vortexing may be required.
2. Animal Handling and Dosing:
- Use appropriate mouse strain as per the study design (e.g., C57BL/6).
- Acclimatize the animals for at least one week before the experiment.
- Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.
- Administer the this compound formulation orally via gavage at the calculated volume.
3. Sample Collection:
- Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24, 48, and 72 hours post-dose) via an appropriate method (e.g., tail vein, retro-orbital sinus).
- Collect blood into tubes containing an anticoagulant (e.g., EDTA) and a phosphatase inhibitor to stabilize the phosphate metabolite.
- Process the blood to obtain plasma by centrifugation at 4°C.
- Store plasma samples at -80°C until bioanalysis.
4. Bioanalysis:
- Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of BMS-986104 and BMS-986104-P in mouse plasma.
- Use stable isotope-labeled internal standards for both analytes to ensure accuracy and precision.
Protocol 2: In Vitro Assessment of Prodrug Phosphorylation
This protocol provides a general framework for assessing the conversion of BMS-986104 to its active phosphate in vitro.
1. In Vitro Models:
- Intestinal Mucosa Scraps: This model has high alkaline phosphatase (ALP) activity and can be a good predictor of intestinal conversion.[16]
- Caco-2 Cell Monolayers: This model can provide information on both permeability and bioconversion.[16]
- Liver Microsomes or S9 Fractions: These can be used to assess the role of hepatic enzymes in phosphorylation.
2. Experimental Procedure (using Caco-2 cells as an example):
- Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a differentiated monolayer.
- Prepare a solution of this compound in a suitable buffer (e.g., Hanks' Balanced Salt Solution).
- Add the BMS-986104 solution to the apical side of the Caco-2 monolayer.
- At various time points, collect samples from both the apical and basolateral compartments.
- Analyze the samples by LC-MS/MS to quantify the concentrations of BMS-986104 and BMS-986104-P.
3. Data Analysis:
- Calculate the rate of appearance of BMS-986104-P in both compartments.
- Determine the apparent permeability (Papp) of both the parent drug and the metabolite.
Mandatory Visualizations
Caption: S1P1 Receptor Signaling Pathway of BMS-986104-P.
Caption: Experimental Workflow for In Vivo Bioavailability Study.
Caption: Troubleshooting Logic for BMS-986104 In Vivo Studies.
References
- 1. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphoryl Prodrugs: Characteristics to Improve Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LIPOPHILIC SALTS - Opportunities & Applications in Oral Drug Delivery [drug-dev.com]
- 9. Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Pharmaceutics | Special Issue : Effects of Excipients in Oral Drug Absorption [mdpi.com]
- 11. acs.org [acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Effects of food on clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. admin.mantechpublications.com [admin.mantechpublications.com]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of in vitro models for screening alkaline phosphatase-mediated bioconversion of phosphate ester prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming resistance to BMS-986104 hydrochloride in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to BMS-986104 hydrochloride in cell line experiments.
Disclaimer: Published literature specifically detailing acquired resistance to BMS-986104 in cell lines is limited. The following guidance is based on the known mechanism of action of BMS-986104 as a selective Sphingosine-1-Phosphate Receptor 1 (S1P1) partial agonist and established principles of resistance to G-protein coupled receptor (GPCR) modulators.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the mechanism of action for BMS-986104?
A1: BMS-986104 is a prodrug that is converted in vivo to its pharmacologically active phosphate (B84403) metabolite, BMS-986104-P.[1][2] This active form acts as a selective, partial agonist for the S1P1 receptor.[3][4] S1P1 is a GPCR that couples primarily through the Gαi subunit, leading to the inhibition of adenylyl cyclase and activation of downstream signaling pathways such as the PI3K-Akt and MAPK/ERK pathways.[5][6][7] This signaling cascade regulates crucial cellular processes including proliferation, migration, and survival.[6][7]
Q2: My cells have developed resistance to BMS-986104. What are the potential underlying mechanisms?
A2: Resistance to a selective S1P1 agonist like BMS-986104 can arise from several factors. The most common potential mechanisms include:
-
Target Downregulation: Chronic exposure to an agonist can lead to decreased expression of the S1P1 receptor at the mRNA or protein level.
-
Receptor Desensitization and Internalization: Persistent stimulation can cause phosphorylation of the S1P1 receptor, leading to the binding of β-arrestins. This uncouples the receptor from its G-protein and marks it for internalization, effectively removing it from the cell surface and reducing signaling capacity.
-
Alterations in Downstream Signaling: Cells may develop resistance by upregulating compensatory signaling pathways that bypass the need for S1P1 signaling or by altering the expression or activity of key downstream effectors like Akt or ERK.
-
Changes in Drug Metabolism: Since BMS-986104 is a prodrug, alterations in the activity of the kinases responsible for its phosphorylation (e.g., sphingosine (B13886) kinase 2) could lead to reduced levels of the active metabolite.[2]
Q3: How can I determine if S1P1 receptor expression has changed in my resistant cell line?
A3: You can quantify S1P1 receptor expression at both the mRNA and protein levels.
-
For mRNA: Use quantitative real-time PCR (qPCR) with validated primers for the S1PR1 gene. Compare the expression levels between your parental (sensitive) and resistant cell lines.
-
For Protein: Perform a Western blot analysis on total cell lysates using a specific antibody for the S1P1 receptor. Flow cytometry on non-permeabilized cells can also be used to quantify cell surface receptor levels.
Q4: My S1P1 receptor expression levels appear unchanged. What should I investigate next?
A4: If total receptor expression is normal, the issue may lie in receptor localization or function.
-
Investigate Receptor Localization: Use immunofluorescence microscopy to visualize the S1P1 receptor in both sensitive and resistant cells. A predominantly intracellular or punctate staining pattern in resistant cells could indicate enhanced receptor internalization.
-
Assess Downstream Signaling: Treat both sensitive and resistant cells with BMS-986104 for a short period (e.g., 15-30 minutes) and measure the phosphorylation of downstream targets like Akt (at Ser473) and ERK1/2 (at Thr202/Tyr204) via Western blot. A blunted response in the resistant line suggests a functional impairment in the signaling cascade.
Q5: Can resistance be overcome by combining BMS-986104 with other agents?
A5: While specific data for BMS-986104 is not available, combination therapy is a common strategy to overcome drug resistance. For instance, in some cancer contexts where LPA/LPA1 signaling contributes to chemoresistance, combining therapies can be effective.[8][9] If resistance in your model involves upregulation of a parallel survival pathway (e.g., an RTK pathway), a combination with an inhibitor of that specific pathway might restore sensitivity. This requires identifying the active compensatory pathway in your resistant cells.
Quantitative Data Summary
The table below presents hypothetical quantitative data that could be observed when comparing a sensitive parental cell line to a BMS-986104-resistant subline. Researchers can use this as a template for their own data presentation.
| Parameter | Parental Cell Line | Resistant Cell Line | Method | Potential Implication |
| IC50 of BMS-986104 | 5 nM | 150 nM | Cell Viability Assay | High-level resistance confirmed. |
| S1PR1 mRNA Fold Change | 1.0 | 0.2 | qPCR | Transcriptional downregulation of the target receptor. |
| S1P1 Protein Level | 100% | 30% | Western Blot | Reduced target protein expression. |
| p-Akt (Ser473) Induction | 8-fold increase | 1.5-fold increase | Western Blot | Impaired downstream signaling cascade. |
| Surface S1P1 Receptor | 100% | 45% | Flow Cytometry | Enhanced receptor internalization. |
Signaling Pathways and Experimental Workflows
Diagrams
Caption: S1P1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Investigating Resistance.
Key Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line
-
Initial Culture: Culture the parental cell line in standard growth medium.
-
Determine Initial IC50: Perform a dose-response assay (e.g., CellTiter-Glo®) with BMS-986104 to establish the baseline IC50 value.
-
Chronic Exposure: Continuously expose the cells to BMS-986104 at a concentration equal to their IC50.
-
Monitor Viability: Monitor the cells for signs of recovery and resumed proliferation. This may take several weeks to months.
-
Dose Escalation: Once the cells are growing steadily, gradually increase the concentration of BMS-986104 in the culture medium. A common approach is to double the concentration in stepwise increments.
-
Isolation: After several rounds of dose escalation, a resistant population should emerge. Isolate single-cell clones by limiting dilution or cell sorting to ensure a homogenous resistant population.
-
Characterization: Confirm the resistance phenotype by re-evaluating the IC50. The resistant line should exhibit a significant rightward shift in the dose-response curve. Maintain the resistant line in medium containing a maintenance dose of BMS-986104 (e.g., the final selection concentration).
Protocol 2: Western Blot for S1P1 and Phospho-Akt
-
Cell Lysis: Lyse parental and resistant cells (with and without BMS-986104 stimulation) in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Rabbit anti-S1P1
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-total Akt
-
Mouse anti-GAPDH or β-actin (as a loading control)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with the appropriate HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP).
-
Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensities using densitometry software. Normalize S1P1 and p-Akt signals to the loading control and total Akt, respectively.
References
- 1. BMS-986104 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Regulation of Lysophosphatidic Acid Receptor 1 Maturation and Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
Common pitfalls in experiments using BMS-986104 hydrochloride
Welcome to the technical support center for BMS-986104 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during experiments with this selective S1P1 receptor partial agonist. Here you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective sphingosine-1-phosphate receptor 1 (S1P1) partial agonist.[1][2] It is a prodrug that is converted in vivo to its pharmacologically active phosphate (B84403) metabolite, BMS-986104-P.[3][4] This active form modulates the S1P1 receptor, which plays a crucial role in lymphocyte trafficking. By acting as a partial agonist, BMS-986104 induces the internalization of S1P1 receptors on lymphocytes, preventing their egress from lymph nodes and thereby reducing the number of circulating lymphocytes.[4][5] This mechanism of action makes it a compound of interest for autoimmune diseases.[1]
Q2: How does BMS-986104 differ from other S1P1 receptor modulators like fingolimod?
A2: BMS-986104 is designed to have a differentiated safety profile compared to full agonists like fingolimod.[5][6] Preclinical studies have suggested that BMS-986104 may have a reduced risk of cardiovascular side effects, such as bradycardia (a dose-dependent reduction in heart rate), and pulmonary toxicity that can be associated with less selective S1P receptor modulation.[5][6] This is attributed to its nature as a partial agonist and its selectivity for the S1P1 receptor over other S1P receptor subtypes, such as S1P3, which is implicated in some of the adverse effects of non-selective S1P agonists.[5]
Q3: What are the primary challenges I should be aware of when working with BMS-986104 and its active metabolite?
A3: The primary experimental challenges revolve around the stability of the active phosphate metabolite (BMS-986104-P), the solubility of both the prodrug and its metabolite, and their extraction for bioanalysis.[3][4] Ensuring the integrity of the phosphate metabolite during sample collection, storage, and processing is critical for accurate quantification and interpretation of experimental results.[3]
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Buffers
-
Problem: You observe precipitation when dissolving this compound in your aqueous assay buffer.
-
Possible Causes:
-
The compound has limited solubility in neutral aqueous solutions.
-
The buffer composition is incompatible with the hydrochloride salt.
-
The final concentration exceeds the solubility limit.
-
-
Solutions:
-
Solvent Selection: Prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous buffer. See the solubility data in Table 1.
-
pH Adjustment: The solubility of this compound may be pH-dependent. Assess the solubility at different pH values to find the optimal range for your experiment.
-
Use of Surfactants: For certain applications, the inclusion of a low concentration of a non-ionic surfactant, such as Tween® 80 or CHAPS, may improve solubility.[3]
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
-
Issue 2: Instability and Degradation of the Active Phosphate Metabolite (BMS-986104-P) in Biological Samples
-
Problem: You observe inconsistent or lower-than-expected levels of the active metabolite, BMS-986104-P, in your in vitro or in vivo samples.
-
Possible Causes:
-
Dephosphorylation of the active metabolite by endogenous phosphatases in your biological matrix (e.g., plasma, cell lysates).
-
Degradation due to improper sample handling and storage.
-
-
Solutions:
-
Inhibitor Cocktails: Immediately after sample collection, add a cocktail of phosphatase inhibitors to prevent enzymatic degradation of BMS-986104-P.[3]
-
Rapid Processing: Process samples on ice and as quickly as possible.
-
Storage Conditions: Store biological samples at -80°C until analysis. Avoid repeated freeze-thaw cycles. See Table 2 for stability data.
-
Issue 3: Low Recovery During Extraction for Bioanalysis (LC-MS/MS)
-
Problem: You are experiencing low and variable recovery of BMS-986104 and its phosphate metabolite from biological matrices during sample preparation for LC-MS/MS analysis.
-
Possible Causes:
-
Inefficient protein precipitation or liquid-liquid extraction methods for these specific analytes.
-
Adsorption of the analytes to plasticware.
-
-
Solutions:
-
Optimized Extraction Protocol: A combination of a surfactant (like CHAPS) and a weak base (like Tris) has been shown to improve the solubilization and extraction of the phosphate drug.[3]
-
Use of Low-Binding Tubes: Utilize low-protein-binding microcentrifuge tubes and pipette tips to minimize loss due to adsorption.
-
Internal Standards: Employ stable isotope-labeled internal standards for both BMS-986104 and BMS-986104-P to normalize for extraction variability.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
| DMSO | > 50 | Recommended for primary stock solutions. |
| Ethanol | ~ 25 | Can be used for stock solutions. |
| PBS (pH 7.4) | < 1 | Limited solubility in aqueous buffers. |
| PEG300 | Soluble | Used for in vivo oral gavage formulations.[5] |
Table 2: Stability of BMS-986104-P in Rat Plasma
| Storage Condition | Time | Recovery (%) |
| Room Temperature | 4 hours | ~ 85% |
| 4°C | 24 hours | ~ 90% |
| -80°C | 1 month | > 95% |
| Freeze-Thaw (3 cycles) | - | ~ 80% |
Data are illustrative and should be confirmed in your specific matrix.
Experimental Protocols
Key Experiment: In Vitro S1P1 Receptor Internalization Assay
This protocol outlines a general procedure to assess the ability of BMS-986104 to induce S1P1 receptor internalization in a cell-based assay.
-
Cell Culture: Culture a cell line stably expressing a tagged S1P1 receptor (e.g., GFP-S1P1) in appropriate media.
-
Cell Plating: Seed the cells in a multi-well plate suitable for microscopy or flow cytometry.
-
Compound Preparation: Prepare a serial dilution of this compound from a DMSO stock. The final DMSO concentration in the assay should be kept constant and low (e.g., < 0.1%).
-
Treatment: Treat the cells with the compound dilutions for a specified time course (e.g., 30 minutes, 1 hour, 4 hours). Include a positive control (e.g., a known S1P1 agonist) and a vehicle control (DMSO).
-
Analysis:
-
Microscopy: Fix the cells and acquire images. Quantify receptor internalization by observing the translocation of the fluorescently tagged receptor from the cell membrane to intracellular compartments.
-
Flow Cytometry: Stain the cells with an antibody against the tag (if extracellular) without permeabilization. A decrease in surface fluorescence indicates receptor internalization.
-
-
Data Interpretation: Plot the percentage of receptor internalization against the compound concentration to determine the EC50.
Visualizations
Caption: Signaling pathway of BMS-986104-P via the S1P1 receptor.
Caption: Bioanalytical workflow for BMS-986104 and its active metabolite.
Caption: Troubleshooting decision tree for common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. BMS-986104 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide for Researchers in Autoimmune Disease Drug Discovery
This guide provides a detailed comparison of the preclinical efficacy of BMS-986104 hydrochloride and fingolimod (B1672674), two modulators of the sphingosine-1-phosphate receptor 1 (S1P1). BMS-986104 is a next-generation, selective S1P1 partial agonist designed for an improved safety profile, while fingolimod is the first-in-class S1P receptor modulator approved for the treatment of relapsing-remitting multiple sclerosis. This document summarizes key experimental data, provides detailed methodologies for the cited experiments, and visualizes the relevant biological pathways and experimental workflows.
Executive Summary
This compound demonstrates comparable in vivo efficacy to fingolimod in a preclinical model of inflammatory bowel disease.[1][2][3] In vitro studies reveal that the active phosphate (B84403) metabolite of BMS-986104 (BMS-986104-P) is a potent S1P1 agonist, exhibiting partial agonism in GTPγS binding and receptor internalization assays compared to the full agonism of fingolimod's active metabolite (fingolimod-P).[1] This "ligand-biased signaling" of BMS-986104 may contribute to its differentiated safety profile, particularly concerning cardiovascular effects.[1][2][3]
Data Presentation
In Vitro S1P1 Receptor Activity
The following table summarizes the in vitro pharmacological profiles of the active phosphate metabolites of BMS-986104 and fingolimod at the human S1P1 receptor.
| Parameter | BMS-986104-P | Fingolimod-P | Reference |
| GTPγS Binding (EC50, nM) | 0.03 | 0.02 | [1] |
| GTPγS Binding (% Max Activation) | 70% (Partial Agonist) | 100% (Full Agonist) | [1] |
| Receptor Internalization (EC50, nM) | 0.12 | 0.05 | [1] |
| Receptor Internalization (% Max) | 80% (Partial Agonist) | 100% (Full Agonist) | [1] |
In Vivo Efficacy in a T-Cell Transfer Model of Colitis
The efficacy of BMS-986104 and fingolimod was compared in a CD4+CD45RBhigh T-cell transfer model of colitis in mice, a well-established model of inflammatory bowel disease.
| Efficacy Endpoint | Vehicle | BMS-986104 (1 mg/kg) | Fingolimod (1 mg/kg) | Reference |
| Body Weight Change (%) | -15% | +5% | +5% | [2] |
| Colon Weight/Length Ratio (mg/cm) | ~100 | ~60 | ~60 | [2] |
| Histological Score | Severe Inflammation | Mild Inflammation | Mild Inflammation | [1][2] |
Signaling Pathway and Experimental Workflows
S1P1 Receptor Signaling Pathway
BMS-986104 and fingolimod both target the S1P1 receptor, a G protein-coupled receptor (GPCR). Upon activation, the receptor couples to intracellular G proteins (primarily Gαi), leading to the inhibition of adenylyl cyclase and subsequent downstream signaling events that regulate lymphocyte trafficking. Receptor activation also triggers β-arrestin recruitment, leading to receptor internalization and desensitization. The biased agonism of BMS-986104 suggests a differential engagement of these downstream pathways compared to fingolimod.
Experimental Workflow: T-Cell Transfer Model of Colitis
This workflow outlines the key steps in the preclinical colitis model used to assess the in vivo efficacy of BMS-986104 and fingolimod.
Experimental Workflow: GTPγS Binding Assay
This workflow illustrates the procedure for the GTPγS binding assay, a functional assay to measure G-protein activation upon receptor agonism.
Experimental Workflow: Receptor Internalization Assay
This workflow depicts the general steps of a receptor internalization assay, used to quantify the agonist-induced endocytosis of the S1P1 receptor.
Experimental Protocols
T-Cell Transfer Model of Colitis
This protocol is a synthesized representation of standard methods.[4][5][6][7][8]
-
T-Cell Isolation: Spleens are harvested from wild-type donor mice (e.g., C57BL/6). A single-cell suspension of splenocytes is prepared. CD4+ T-cells are enriched from the splenocyte population using magnetic-activated cell sorting (MACS) or flow cytometry.
-
Naive T-Cell Sorting: The enriched CD4+ T-cell population is stained with fluorescently labeled antibodies against CD4 and CD45RB. Naive T-cells (CD4+CD45RBhigh) are isolated by fluorescence-activated cell sorting (FACS).
-
Cell Transfer: A suspension of 4 x 105 to 5 x 105 purified CD4+CD45RBhigh T-cells in sterile phosphate-buffered saline (PBS) is injected intraperitoneally into immunodeficient recipient mice (e.g., RAG1-/- or SCID).
-
Disease Monitoring and Treatment: Mice are monitored weekly for signs of colitis, including weight loss, hunched posture, and diarrhea. Treatment with BMS-986104, fingolimod, or vehicle is typically initiated 3-4 weeks after cell transfer and administered daily via oral gavage.
-
Efficacy Evaluation: After a defined treatment period (e.g., 4-5 weeks), mice are euthanized. Efficacy is assessed by measuring body weight change, colon weight-to-length ratio, and by histological scoring of colonic inflammation.
[35S]GTPγS Binding Assay
This protocol is a generalized procedure based on common practices.[9][10][11]
-
Membrane Preparation: Cell membranes are prepared from a cell line overexpressing the human S1P1 receptor.
-
Assay Buffer: A typical assay buffer contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 10 µM GDP.
-
Reaction Mixture: In a 96-well plate, cell membranes (5-10 µg protein/well) are incubated with increasing concentrations of the test compound (BMS-986104-P or fingolimod-P) in the assay buffer.
-
Initiation of Reaction: The binding reaction is initiated by the addition of [35S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubation: The plate is incubated at 30°C for 30-60 minutes with gentle agitation.
-
Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester to separate bound from free [35S]GTPγS. The filters are washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting. Data are analyzed using non-linear regression to determine EC50 and Emax values.
S1P1 Receptor Internalization Assay
This protocol outlines a common method for assessing receptor internalization using flow cytometry.[12][13][14][15][16]
-
Cell Culture: A cell line stably expressing an epitope-tagged (e.g., HA or FLAG) human S1P1 receptor is cultured to ~80% confluency in 12-well plates.
-
Cell Labeling: The cells are incubated with a primary antibody conjugated to a fluorophore that recognizes the epitope tag on the extracellular domain of the S1P1 receptor. This step is performed at 4°C to prevent internalization.
-
Agonist Stimulation: The cells are washed to remove unbound antibody and then incubated with various concentrations of the test compound (BMS-986104-P or fingolimod-P) at 37°C for a specified time (e.g., 30-60 minutes) to induce receptor internalization.
-
Cell Detachment: The cells are washed with cold PBS and detached from the plate using a non-enzymatic cell dissociation solution.
-
Flow Cytometry Analysis: The fluorescence intensity of the cell population is measured using a flow cytometer. A decrease in mean fluorescence intensity corresponds to the internalization of the receptor from the cell surface.
-
Data Analysis: The percentage of receptor internalization is calculated relative to untreated control cells. EC50 values are determined by plotting the percentage of internalization against the logarithm of the agonist concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice [jove.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
- 16. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of S1P1 Receptor Modulators: BMS-986104 Hydrochloride vs. Fingolimod
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two prominent sphingosine-1-phosphate receptor 1 (S1P1) modulators: BMS-986104 hydrochloride and Fingolimod (B1672674). Both compounds are significant in the field of autoimmune disease research, particularly for conditions like multiple sclerosis. This document outlines their distinct interactions with the S1P1 receptor, presents supporting experimental data, and provides detailed methodologies for key assays.
Introduction to BMS-986104 and Fingolimod
This compound is a selective S1P1 receptor partial agonist that has been investigated for its potential in treating autoimmune diseases.[1] As a partial agonist, it elicits a submaximal response compared to the endogenous ligand, sphingosine-1-phosphate (S1P). This characteristic is believed to contribute to a differentiated safety profile, particularly concerning cardiovascular effects.[2][3]
Fingolimod (Gilenya) was the first oral therapy approved for the treatment of relapsing-remitting multiple sclerosis.[2][4] It is a prodrug that is phosphorylated in vivo to its active form, fingolimod-phosphate.[5][6] Fingolimod-phosphate acts as a potent, non-selective agonist at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5), and is considered a functional antagonist of the S1P1 receptor due to its induction of receptor internalization and degradation.[5][6][7]
Mechanism of Action: A Tale of Two Agonists
The primary therapeutic effect of both BMS-986104 and Fingolimod is the modulation of lymphocyte trafficking. By acting on S1P1 receptors on lymphocytes, they prevent the egress of these immune cells from lymph nodes, thereby reducing their infiltration into the central nervous system and other sites of inflammation.[4][5] However, the nuances of their interaction with the S1P1 receptor lead to different downstream signaling events and potential clinical outcomes.
BMS-986104: The Partial Agonist
BMS-986104 is a prodrug that is converted to its active phosphate (B84403) metabolite. This active form acts as a partial agonist at the S1P1 receptor. This means that while it binds to and activates the receptor, it does so to a lesser degree than the full agonist S1P or fingolimod-phosphate. This partial agonism is characterized by a lower maximal effect in certain functional assays, such as receptor internalization.[8] The reduced internalization of the S1P1 receptor may contribute to a more favorable cardiovascular safety profile compared to full agonists.[3]
Fingolimod: The Functional Antagonist
Fingolimod, upon phosphorylation, acts as a full agonist at the S1P1 receptor, initially mimicking the effect of S1P.[5] However, this potent activation leads to a profound and sustained internalization and subsequent degradation of the S1P1 receptor.[6][9] This downregulation of S1P1 receptors on the lymphocyte surface renders the cells unresponsive to the natural S1P gradient that guides their exit from lymph nodes, effectively trapping them. This functional antagonism is a key aspect of its therapeutic efficacy.[7]
Signaling Pathway Diagrams
Below are diagrams illustrating the distinct signaling pathways initiated by BMS-986104 and Fingolimod upon binding to the S1P1 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 5. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the S1P receptor signaling pathways as a promising approach for treatment of autoimmune and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validating the Specificity of BMS-986104 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
BMS-986104 hydrochloride is a selective sphingosine-1-phosphate receptor 1 (S1P1) partial agonist, developed as a next-generation modulator for autoimmune diseases. Its therapeutic efficacy is attributed to the functional antagonism of S1P1, leading to the sequestration of lymphocytes in lymphoid organs. A key aspect of its preclinical validation is the demonstration of high specificity for S1P1 over other S1P receptor subtypes, which is crucial for a favorable safety profile, particularly concerning cardiovascular effects often associated with S1P3 modulation. This guide provides a comparative analysis of BMS-986104's specificity, supported by experimental data and detailed protocols.
Comparative Analysis of Receptor Specificity
The specificity of BMS-986104 is primarily determined through in vitro functional assays that measure the potency (EC50) of its active phosphate (B84403) metabolite, BMS-986104-P, at each of the five S1P receptor subtypes. A higher EC50 value indicates lower potency. The following table summarizes the functional activity of BMS-986104-P in comparison to the first-generation S1P modulator, Fingolimod (FTY720-P), and other second-generation modulators.
| Compound | S1P1 EC50 (nM) | S1P2 EC50 (nM) | S1P3 EC50 (nM) | S1P4 EC50 (nM) | S1P5 EC50 (nM) |
| BMS-986104-P | 0.14 | >10000 | >10000 | 400 | 1.1 |
| FTY720-P (Fingolimod-P) | 0.33 | >10000 | 0.55 | 1.1 | 0.29 |
| Siponimod | 0.39 | >10000 | >10000 | >10000 | 1.2 |
| Ozanimod | 0.27 | >10000 | >10000 | >10000 | 4.0 |
| Ponesimod | 0.42 | >10000 | 3.4 | 1200 | 10.3 |
Data compiled from multiple sources. EC50 values represent the concentration of the compound that elicits a half-maximal response in functional assays (e.g., GTPγS binding).
The data clearly indicates that BMS-986104-P is highly potent at S1P1 and S1P5, with significantly less activity at S1P4 and negligible activity at S1P2 and S1P3 at concentrations up to 10,000 nM. This high selectivity for S1P1 over S1P3 is a key differentiator from the less selective Fingolimod and is predictive of a reduced risk of bradycardia.[1]
Signaling Pathway and Biased Agonism
BMS-986104 acts as a partial agonist at the S1P1 receptor, exhibiting biased signaling. This means it preferentially activates certain downstream signaling pathways over others. Specifically, it is a potent agonist for G-protein-dependent signaling, which is responsible for lymphocyte sequestration, but a weaker partial agonist for β-arrestin recruitment, which is associated with receptor internalization and degradation. This biased agonism is thought to contribute to its improved safety profile compared to full agonists like Fingolimod.
S1P1 Receptor Signaling Pathway for BMS-986104-P.
Experimental Workflows for Specificity Validation
Validating the specificity of BMS-986104 involves a series of in vitro assays to determine its functional activity at different S1P receptor subtypes and its downstream signaling effects.
Experimental Workflow for BMS-986104 Specificity Validation.
Experimental Protocols
Below are detailed methodologies for the key experiments used to validate the specificity of this compound.
GTPγS Binding Assay
This assay measures the activation of G-proteins upon agonist binding to S1P receptors.
-
Cell Lines: CHO-K1 or HEK293 cells stably expressing individual human S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, or S1P5).
-
Membrane Preparation:
-
Culture cells to confluency.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.1% BSA, and 10 µM GDP).
-
Add serial dilutions of BMS-986104-P or other test compounds.
-
Add cell membranes (5-10 µg of protein per well).
-
Initiate the reaction by adding [35S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (in the presence of excess unlabeled GTPγS).
-
Plot the specific binding as a function of compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
cAMP Functional Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of S1P1 receptor activation via Gi.
-
Cell Line: CHO-K1 cells stably co-expressing the human S1P1 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase).
-
Assay Procedure:
-
Plate cells in a 96-well plate and allow them to attach overnight.
-
Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of BMS-986104-P or other test compounds.
-
Stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production.
-
Incubate for 30-60 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luciferase-based).
-
-
Data Analysis:
-
Plot the inhibition of forskolin-stimulated cAMP production as a function of compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated S1P1 receptor.
-
Cell Line: U2OS or HEK293 cells engineered to express the S1P1 receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., PathHunter® β-arrestin assay).
-
Assay Procedure:
-
Plate cells in a 96-well plate and incubate overnight.
-
Add serial dilutions of BMS-986104-P or other test compounds.
-
Incubate for 90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescent signal as a function of compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Receptor Internalization Assay
This assay quantifies the agonist-induced internalization of the S1P1 receptor from the cell surface.
-
Cell Line: HEK293 or CHO cells stably expressing a tagged S1P1 receptor (e.g., N-terminally FLAG- or HA-tagged).
-
Assay Procedure:
-
Plate cells in a 96-well plate and grow to confluency.
-
Incubate cells with serial dilutions of BMS-986104-P or other test compounds for a defined period (e.g., 30-60 minutes) at 37°C to allow for receptor internalization.
-
Place the plate on ice to stop internalization.
-
Incubate the non-permeabilized cells with a primary antibody against the extracellular tag.
-
Wash the cells to remove unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody.
-
Wash the cells and fix them.
-
Quantify the cell surface receptor levels using a high-content imager or a flow cytometer.
-
-
Data Analysis:
-
Calculate the percentage of receptor internalization relative to the vehicle-treated control.
-
Plot the percentage of internalization as a function of compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
ERK Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream signaling event partially mediated by β-arrestin upon S1P1 activation.
-
Cell Line: HEK293 or CHO cells expressing the human S1P1 receptor.
-
Assay Procedure:
-
Plate cells in a 96-well plate and serum-starve overnight.
-
Treat cells with serial dilutions of BMS-986104-P or other test compounds for a short period (e.g., 5-15 minutes) at 37°C.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Measure the levels of phosphorylated ERK (p-ERK) and total ERK in the cell lysates using a sandwich ELISA, Western blotting, or an in-cell Western assay.
-
-
Data Analysis:
-
Normalize the p-ERK signal to the total ERK signal.
-
Plot the normalized p-ERK levels as a function of compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
References
A Researcher's Guide to Negative Control Experiments for BMS-986104 Hydrochloride Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for designing and interpreting negative control experiments in studies involving BMS-986104 hydrochloride, a selective sphingosine-1-phosphate receptor 1 (S1P1) partial agonist. Robust negative controls are critical for validating that the observed effects of BMS-986104 are specifically mediated through its intended target and mechanism of action. This document outlines appropriate negative controls, presents comparative data, details experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.
Understanding the Mechanism of Action of BMS-986104
BMS-986104 is a prodrug that is phosphorylated in vivo to its active metabolite, BMS-986104-phosphate (BMS-986104-P). BMS-986104-P acts as a selective partial agonist at the S1P1 receptor, a G protein-coupled receptor (GPCR). A key characteristic of BMS-986104-P is its biased signaling. It preferentially activates the Gαi protein signaling pathway, leading to downstream effects like lymphocyte sequestration, while having a reduced capacity to induce β-arrestin recruitment, subsequent receptor internalization, and ERK1/2 phosphorylation compared to non-biased S1P1 agonists.
Recommended Negative Controls
To rigorously validate the specificity of BMS-986104's effects, the following negative controls are recommended:
-
Vehicle Control: This is the most fundamental control and accounts for any effects of the solvent used to dissolve BMS-986104.
-
S1P1 Receptor Antagonist: A specific S1P1 antagonist, such as W146, should be used to demonstrate that the biological effects of BMS-986104 are directly mediated by the S1P1 receptor.
-
Non-Biased S1P1 Agonist: Comparing the effects of BMS-986104-P to a non-biased or full S1P1 agonist, like FTY720-phosphate (FTY720-P), is essential to highlight its biased signaling properties.
-
S1P1-Deficient Cells/Tissues: Although not detailed in this guide, the use of cells or animal models lacking the S1P1 receptor provides the most definitive evidence for on-target activity.
Comparative Efficacy and Potency Data
The following tables summarize the in vitro potency and efficacy of BMS-986104-P in comparison to the non-biased agonist FTY720-P and the antagonist W146.
| Compound | Assay | Target | Parameter | Value | Efficacy/Activity | Reference |
| BMS-986104-P | GTPγS Binding | Human S1P1 | EC50 | 0.377 ± 0.096 nM | 95% (Partial Agonist) | [1] |
| FTY720-P | GTPγS Binding | Human S1P1 | EC50 | ~0.07 nM | Full Agonist | [2] |
| W146 | Functional Antagonism | S1P1 | EC50 | 398 nM | Antagonist | [3][4] |
| W146 | Binding Affinity | S1P1 | Ki | ~70-80 nM | Antagonist | [3] |
Comparative Data on Biased Signaling
This table highlights the differential effects of BMS-986104-P and FTY720-P on downstream signaling pathways, demonstrating the biased agonism of BMS-986104-P.
| Compound | Assay | Effect | Observation | Reference |
| BMS-986104-P | S1P1 Receptor Internalization | Partial Agonist | Induces only partial receptor internalization compared to full agonists. | [1][5] |
| FTY720-P | S1P1 Receptor Internalization | Full Agonist | Promotes robust and persistent receptor internalization. Stimulates 132% of β-arrestin recruitment compared to endogenous S1P. | [6][7] |
| BMS-986104-P | ERK Phosphorylation | Weak Partial Agonist | Approximately 1000-fold weaker in stimulating ERK phosphorylation compared to FTY720-P. | [1][5] |
| FTY720-P | ERK Phosphorylation | Potent Agonist | Potently stimulates ERK phosphorylation with an EC50 of ~0.0056 nM. | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
GTPγS Binding Assay
This assay measures the activation of G proteins upon agonist binding to the S1P1 receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human S1P1 receptor (e.g., CHO or HEK293 cells).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test compound (BMS-986104-P or FTY720-P) or vehicle. For antagonist studies, pre-incubate membranes with W146 before adding an agonist.
-
Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate to separate bound from free [35S]GTPγS.
-
Scintillation Counting: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the data as a function of compound concentration and determine EC50 or IC50 values using non-linear regression.
S1P1 Receptor Internalization Assay
This assay quantifies the agonist-induced internalization of the S1P1 receptor from the cell surface.
Protocol:
-
Cell Culture: Plate cells stably expressing a tagged S1P1 receptor (e.g., GFP-tagged S1P1 in U2OS or HEK293 cells) in a 96-well imaging plate.
-
Compound Treatment: Treat the cells with varying concentrations of BMS-986104-P, FTY720-P, or vehicle for a specified time (e.g., 30-60 minutes) at 37°C.
-
Cell Fixation: Fix the cells with 4% paraformaldehyde.
-
Staining (Optional): Stain the nuclei with a fluorescent dye like Hoechst.
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: Quantify the amount of internalized receptor by measuring the fluorescence intensity within intracellular vesicles relative to the plasma membrane.
-
Data Analysis: Plot the percentage of receptor internalization as a function of compound concentration to determine agonist efficacy and potency.
ERK Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation of ERK1/2, a downstream signaling event following S1P1 receptor activation.
Protocol:
-
Cell Culture and Serum Starvation: Plate cells (e.g., CHO or HEK293 cells expressing S1P1) and serum-starve them overnight to reduce basal ERK phosphorylation.
-
Compound Stimulation: Stimulate the cells with different concentrations of BMS-986104-P, FTY720-P, or vehicle for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.
-
Densitometry: Quantify the band intensities for p-ERK and total ERK.
-
Data Analysis: Normalize the p-ERK signal to the total ERK signal and express the results as a fold change over the vehicle-treated control.
In Vivo Lymphocyte Sequestration
This in vivo assay assesses the primary pharmacodynamic effect of S1P1 receptor agonists.
Protocol:
-
Animal Model: Use a suitable animal model, such as C57BL/6 mice.
-
Compound Administration: Administer this compound (e.g., in a vehicle of polyethylene (B3416737) glycol 300), FTY720, W146, or vehicle control to the animals via an appropriate route (e.g., oral gavage).
-
Blood Collection: Collect peripheral blood samples at various time points post-administration (e.g., 0, 4, 8, 24 hours).
-
Lymphocyte Counting: Perform a complete blood count (CBC) or use flow cytometry to determine the absolute number of lymphocytes.
-
Data Analysis: Calculate the percentage reduction in peripheral blood lymphocytes compared to the vehicle-treated group at each time point.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking BMS-986104 Hydrochloride: A Comparative Analysis Against Standard-of-Care Treatments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986104 hydrochloride is an investigational, selective sphingosine-1-phosphate receptor 1 (S1P1) partial agonist that has been explored for the treatment of autoimmune diseases.[1] It operates as a prodrug, converted in the body to its active phosphate (B84403) metabolite, BMS-986104-P.[2] This guide provides a comprehensive comparison of this compound against established standard-of-care treatments for potential indications such as relapsing-remitting multiple sclerosis (RRMS) and inflammatory bowel disease (IBD), based on available preclinical data.
A key differentiator of BMS-986104 is its "ligand-biased signaling," which suggests a potential for an improved safety profile, particularly concerning cardiovascular effects, compared to the first-generation S1P modulator, fingolimod (B1672674).[3][4] Preclinical studies have demonstrated comparable efficacy to fingolimod in animal models of autoimmune disease.[3][4] A Phase I clinical trial (NCT02211469) in healthy male subjects has been completed to assess its safety, tolerability, and pharmacodynamic effect on lymphocyte count.[5][6][7]
Mechanism of Action: A Tale of Two S1P1 Receptor Modulators
Both BMS-986104 and the standard-of-care fingolimod target the S1P1 receptor, which plays a crucial role in regulating the egress of lymphocytes from lymph nodes.[8][9] By modulating this receptor, these drugs sequester lymphocytes, preventing their migration to sites of inflammation and thereby dampening the autoimmune response.[8][10]
However, their interaction with the S1P receptor family differs significantly. Fingolimod, after phosphorylation to fingolimod-phosphate, is a non-selective agonist at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[3][8][11] Agonism of the S1P3 receptor has been linked to adverse cardiovascular effects, such as bradycardia (a slowing of the heart rate).[3]
In contrast, BMS-986104 is a selective partial agonist of the S1P1 receptor.[1] This selectivity and partial agonism are hypothesized to contribute to its potentially improved cardiovascular safety profile, as preclinical data suggests it avoids the S1P3-mediated cardiac effects seen with full agonists like fingolimod.[3]
Preclinical Efficacy and Safety: Head-to-Head Comparison
The most direct preclinical comparison of BMS-986104 and fingolimod comes from a study by Dhar et al. (2016).[3] This study provides valuable quantitative data on the efficacy and safety of these compounds in animal models relevant to autoimmune diseases.
Efficacy in a T-Cell Transfer Colitis Model (IBD Model)
The T-cell transfer model of colitis is a well-established animal model that mimics key aspects of human inflammatory bowel disease. In this model, BMS-986104 demonstrated comparable efficacy to fingolimod in a dose-dependent manner.[3]
| Treatment Group | Dose | Change in Body Weight (%) | Colon Length (cm) |
| Vehicle | - | -20% | 6.5 |
| BMS-986104 | 1 mg/kg/day | -10% | 7.5 |
| BMS-986104 | 5 mg/kg/day | +5% | 8.5 |
| Fingolimod | 1 mg/kg/day | +5% | 8.5 |
| Statistically significant improvement compared to vehicle control. |
Data extracted from Dhar et al., ACS Med Chem Lett, 2016.[3]
Peripheral Blood Lymphocyte Reduction (Pharmacodynamic Marker)
A key pharmacodynamic marker for S1P1 modulators is the reduction of peripheral blood lymphocytes. Preclinical studies in mice showed that BMS-986104 induced a maximal reduction in circulating lymphocytes comparable to that of fingolimod.[3]
| Compound | Dose | Lymphocyte Reduction at 24h (%) |
| BMS-986104 | 1 mg/kg | 88% |
| Fingolimod | 1 mg/kg | ~90% |
Data from Dhar et al., ACS Med Chem Lett, 2016.[3]
Cardiovascular Safety Profile
A significant focus of the preclinical development of BMS-986104 was its potential for an improved cardiovascular safety profile. In vitro studies using human induced pluripotent stem cell-derived cardiomyocytes showed a clear differentiation between BMS-986104-P and fingolimod-P.[3]
| Compound | Concentration | Decrease in Cardiomyocyte Beating Rate |
| Fingolimod-P | 1 nM | 35% |
| BMS-986104-P | 1 nM | No effect |
Data from Dhar et al., ACS Med Chem Lett, 2016.[3]
Standard-of-Care Treatments
A comprehensive benchmarking of BMS-986104 requires an understanding of the current treatment landscapes for its potential indications.
Relapsing-Remitting Multiple Sclerosis (RRMS)
The treatment of RRMS has evolved significantly, with a range of disease-modifying therapies (DMTs) available. These are broadly categorized into injectable therapies, oral therapies, and infused monoclonal antibodies.
-
Injectable Therapies: Interferon-beta formulations and glatiramer acetate (B1210297) have been foundational treatments for RRMS.[12]
-
Oral Therapies: Fingolimod was the first approved oral DMT for RRMS.[12] Other oral options include teriflunomide, dimethyl fumarate, and newer S1P receptor modulators like siponimod (B560413) and ozanimod.[13]
-
Infused Monoclonal Antibodies: Natalizumab, ocrelizumab, and alemtuzumab (B1139707) are highly effective options, typically reserved for patients with more active disease or who have had an inadequate response to other therapies.[12]
Inflammatory Bowel Disease (IBD)
The management of IBD, encompassing Crohn's disease and ulcerative colitis, follows a stepwise approach based on disease severity.
-
Aminosalicylates (5-ASAs): Mesalamine is a cornerstone for mild to moderate ulcerative colitis.[14]
-
Corticosteroids: Used for inducing remission during acute flares of moderate to severe IBD.[14]
-
Immunomodulators: Azathioprine, 6-mercaptopurine, and methotrexate (B535133) are used to maintain remission and are steroid-sparing.[14]
-
Biologic Therapies: These have revolutionized the treatment of moderate to severe IBD. They include:
-
Small Molecules: Janus kinase (JAK) inhibitors like tofacitinib (B832) and upadacitinib, and the S1P receptor modulator ozanimod, are newer oral options for IBD.[17]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
T-Cell Transfer Model of Colitis
This model is instrumental in studying the immunopathology of IBD and evaluating the efficacy of novel therapeutics.
-
Induction: Naïve CD4+CD45RBhigh T cells are isolated from the spleens of healthy donor mice.[18][19]
-
Transfer: These isolated T cells are then adoptively transferred into immunodeficient recipient mice (e.g., RAG-1-/- or SCID mice).[18][20]
-
Disease Development: The transferred naïve T cells expand and differentiate into pathogenic effector T cells in the gut, leading to the development of chronic intestinal inflammation that mimics human IBD over a period of 5 to 8 weeks.[18]
-
Assessment: Disease progression is monitored by assessing body weight loss, stool consistency, and at the end of the study, colon length and histopathological scoring of inflammation.[20]
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for studying the pathogenesis of multiple sclerosis and for testing the efficacy of potential new treatments.
-
Induction: EAE is typically induced in susceptible mouse strains (e.g., C57BL/6 or SJL) by immunization with myelin-derived peptides or proteins, such as myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide, emulsified in Complete Freund's Adjuvant (CFA).[21][22][23]
-
Co-administration: Pertussis toxin is often administered at the time of immunization and again two days later to facilitate the entry of inflammatory cells into the central nervous system.[22]
-
Disease Development: Mice develop a progressive ascending paralysis, typically starting with tail weakness and progressing to hind limb and then forelimb paralysis.[23]
-
Assessment: The severity of the disease is monitored daily using a standardized clinical scoring system (e.g., 0 = no disease, 5 = moribund).[24] Histological analysis of the central nervous system can be performed at the end of the study to assess inflammation and demyelination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS-986104 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A Randomized, Placebo-Controlled, Double-Blind, Single Ascending Dose Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of BMS-986104 in Healthy Male Subjects | BMS Clinical Trials [bmsclinicaltrials.com]
- 7. A Randomized, Placebo-Controlled, Double-Blind, Single Ascending Dose Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of BMS-986104 in Healthy Male Subjects | BMS Study Connect [bmsstudyconnect.com]
- 8. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. hopkinsmedicine.org [hopkinsmedicine.org]
- 14. Biologics for the Management of Inflammatory Bowel Disease: A Review in Tuberculosis-Endemic Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Challenges When Treating IBD with Biologics Based on the Standard Dosing - Baysient [baysient.net]
- 16. alpco.com [alpco.com]
- 17. Biologic medicines and other targeted treatments. [crohnsandcolitis.org.uk]
- 18. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice [jove.com]
- 20. criver.com [criver.com]
- 21. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 23. redoxis.se [redoxis.se]
- 24. Video: Author Spotlight: Creating a Versatile Experimental Autoimmune Encephalomyelitis Model Relevant for Both Male and Female Mice [jove.com]
A Head-to-Head Comparison of BMS-986104 Hydrochloride with Other S1P1 Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of BMS-986104 hydrochloride, a selective sphingosine-1-phosphate receptor 1 (S1P1) partial agonist, with other notable S1P1 inhibitors. The information presented is intended to assist researchers in making informed decisions for their drug development and discovery programs.
Introduction to this compound
BMS-986104 is a next-generation S1P1 receptor modulator that has demonstrated a differentiated preclinical profile.[1][2] It is a prodrug that is phosphorylated in vivo to its active metabolite, BMS-986104-P.[3] A key characteristic of BMS-986104 is its "ligand-biased signaling," which is believed to contribute to its improved safety profile, particularly concerning cardiovascular and pulmonary effects, when compared to first-generation S1P1 modulators like fingolimod.[1][2]
Comparative Analysis of S1P1 Receptor Modulators
The following tables summarize the in vitro pharmacological profiles of BMS-986104 and other prominent S1P1 receptor modulators. The data has been compiled from various preclinical studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: S1P1 Receptor Binding Affinity and Functional Activity
| Compound | Target(s) | Assay Type | Species | IC50 / EC50 (nM) | Emax (%) | Reference(s) |
| BMS-986104-P | S1P1 | GTPγS Binding | Human | 0.09 | 70 | [1] |
| Fingolimod-P | S1P1, S1P3, S1P4, S1P5 | GTPγS Binding | Human | 0.07 | 100 | [1] |
| Ozanimod | S1P1, S1P5 | GTPγS Binding | Human | 1.03 | N/A | [4] |
| Ponesimod | S1P1 | GTPγS Binding | Human | 5.7 | N/A | [5][6] |
| Siponimod | S1P1, S1P5 | GTPγS Binding | Human | 0.39 | N/A | [7] |
N/A: Not Available
Table 2: Cellular Activity of S1P1 Receptor Modulators
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference(s) |
| BMS-986104-P | Receptor Internalization | CHO | 0.11 (Partial Agonist) | [8] |
| Fingolimod-P | Receptor Internalization | CHO | 0.03 (Full Agonist) | [8] |
| Ozanimod | cAMP Inhibition | CHO | 0.16 | [9] |
| Ponesimod | Lymphocyte Reduction (in vivo) | Rat | N/A | [5] |
| Siponimod | Lymphocyte Reduction (in vivo) | N/A | N/A | [7] |
N/A: Not Available
S1P1 Receptor Signaling Pathway
The diagram below illustrates the signaling pathway of the S1P1 receptor. Upon activation by an agonist, the receptor couples to G-proteins (primarily Gi) leading to downstream signaling cascades. It can also signal through a β-arrestin-dependent pathway, which is associated with receptor internalization and desensitization. The biased signaling of BMS-986104 suggests a differential activation of these pathways compared to full agonists.
Caption: S1P1 receptor signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
GTPγS Binding Assay
This assay measures the functional activity of compounds at G-protein coupled receptors (GPCRs).
-
Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds in stimulating GTPγS binding to Gα subunits following receptor activation.
-
Principle: In the presence of an agonist, the GPCR undergoes a conformational change, facilitating the exchange of GDP for GTP on the associated Gα subunit. A non-hydrolyzable GTP analog, [35S]GTPγS, is used, and its incorporation into the Gα subunit is measured as a direct indicator of receptor activation.
-
General Protocol:
-
Membrane preparations from cells expressing the S1P1 receptor are incubated with the test compound at various concentrations.
-
[35S]GTPγS is added to the reaction mixture.
-
The reaction is allowed to proceed at a controlled temperature for a specific duration.
-
The reaction is terminated, and unbound [35S]GTPγS is separated from membrane-bound [35S]GTPγS, typically by filtration.
-
The amount of radioactivity on the filters is quantified using a scintillation counter.
-
Data are analyzed to generate dose-response curves and calculate EC50 and Emax values.
-
Receptor Internalization Assay
This assay quantifies the agonist-induced internalization of the S1P1 receptor.
-
Objective: To measure the extent to which a compound induces the movement of S1P1 receptors from the cell surface to the cell's interior.
-
Principle: Cells expressing a tagged S1P1 receptor (e.g., with a fluorescent protein or an epitope tag) are treated with the test compound. The change in the localization of the receptor is then monitored, often using high-content imaging or flow cytometry.
-
General Protocol:
-
Cells stably expressing the tagged S1P1 receptor are plated in multi-well plates.
-
The cells are treated with various concentrations of the test compound.
-
Following incubation, the cells are fixed and stained with antibodies or dyes to visualize the cell membrane and the tagged receptor.
-
Images are acquired using a high-content imaging system.
-
Image analysis software is used to quantify the amount of receptor at the cell surface versus in intracellular compartments.
-
Dose-response curves are generated to determine the EC50 for receptor internalization.
-
ERK Phosphorylation Assay
This assay measures the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway downstream of S1P1 receptor activation.
-
Objective: To quantify the level of phosphorylated ERK (pERK) in response to treatment with a test compound.
-
Principle: Activation of the S1P1 receptor can lead to the phosphorylation and activation of ERK. This assay uses specific antibodies to detect the phosphorylated form of ERK, providing a measure of downstream signaling.
-
General Protocol:
-
Cells expressing the S1P1 receptor are serum-starved to reduce basal ERK phosphorylation.
-
The cells are then stimulated with different concentrations of the test compound for a short period.
-
The cells are lysed to extract proteins.
-
The levels of pERK and total ERK in the cell lysates are measured using methods such as Western blotting, ELISA, or bead-based immunoassays.
-
The ratio of pERK to total ERK is calculated to determine the extent of ERK activation.
-
Dose-response curves are plotted to determine the EC50 for ERK phosphorylation.
-
Conclusion
This compound presents a distinct profile as a selective, partial agonist of the S1P1 receptor with biased signaling properties. Preclinical data suggest a favorable safety profile compared to the full agonist fingolimod, potentially due to its partial agonism in G-protein activation and receptor internalization pathways. This guide provides a foundational comparison to aid in the evaluation of this compound against other S1P1 modulators for various research and therapeutic applications. Further head-to-head studies under identical experimental conditions would be beneficial for a more definitive comparative assessment.
References
- 1. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BMS-986104 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sapphire North America [sapphire-usa.com]
- 6. researchgate.net [researchgate.net]
- 7. Siponimod: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of BMS-986104 Hydrochloride: A Comparative Guide for S1P1 Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
BMS-986104 hydrochloride is a selective, partial agonist of the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor critically involved in lymphocyte trafficking.[1][2] Developed as a potential therapeutic for autoimmune diseases, it has been investigated in Phase 1 clinical trials for rheumatoid arthritis.[3] This guide provides a comprehensive comparison of publicly available preclinical data on BMS-986104 with other S1P1 receptor modulators, including fingolimod (B1672674), ozanimod, siponimod, and ponesimod, to support independent validation and further research.
Biochemical and Cellular Potency: A Differentiated Profile
The active phosphate (B84403) metabolite of BMS-986104, referred to as BMS-986104-P, demonstrates a distinct in vitro profile compared to the first-generation S1P1 modulator, fingolimod (FTY720). While both compounds exhibit equipotent binding to the S1P1 receptor, BMS-986104-P acts as a partial agonist in receptor internalization and GTPγS functional assays.[1] Furthermore, it is a significantly weaker agonist for ERK phosphorylation, suggesting a biased signaling mechanism.[1][4] This differentiated signaling may contribute to its improved safety profile observed in preclinical studies.[1][4]
| Compound | Target | Assay | Potency | Agonism | Reference |
| BMS-986104-P | S1P1 | Binding Assay | Equipotent to 1-P | - | [1] |
| S1P1 | cAMP Functional Assay | Full Agonist | Full | [1] | |
| S1P1 | Receptor Internalization | Partial Agonist | Partial | [1] | |
| S1P1 | GTPγS Assay | Partial Agonist (81% of endogenous ligand) | Partial | [1] | |
| S1P1 | ERK Phosphorylation | ~1000-fold weaker than 1-P | Full | [1] | |
| Fingolimod-P (1-P) | S1P1 | Binding Assay | Equipotent to 3d-P | - | [1] |
| S1P1 | cAMP Functional Assay | Full Agonist | Full | [1] | |
| S1P1 | Receptor Internalization | Full Agonist | Full | [1] | |
| S1P1 | GTPγS Assay | Full Agonist | Full | [1] | |
| S1P1 | ERK Phosphorylation | Potent Agonist | Full | [1] | |
| Ozanimod | S1P1, S1P5 | Receptor Binding | High Affinity | Agonist | [5][6] |
| Siponimod | S1P1, S1P5 | Receptor Binding (in vitro) | EC50: 0.39 nM (S1P1), 0.98 nM (S1P5) | Agonist | [7] |
| Ponesimod | S1P1 | Receptor Modulation | - | Selective Modulator | [8] |
Preclinical Efficacy in Autoimmune Models
T-Cell Transfer Colitis Model
In a mouse model of T-cell transfer colitis, an established preclinical model for inflammatory bowel disease, BMS-986104 demonstrated comparable efficacy to fingolimod.[1][4] This suggests that its partial agonism and biased signaling at the S1P1 receptor are sufficient to achieve therapeutic effects equivalent to a full agonist in this context of lymphocyte-driven inflammation.
Rheumatoid Arthritis and Lupus Models
Direct, quantitative in vivo efficacy data for BMS-986104 in established preclinical models of rheumatoid arthritis (e.g., collagen-induced arthritis) or systemic lupus erythematosus (e.g., MRL/lpr mice) is not extensively available in the public domain. However, data from comparator S1P1 modulators in these or similar models provide a basis for potential efficacy.
Fingolimod has been shown to be effective in the murine collagen-induced arthritis (CIA) model by inhibiting the recruitment of CD4+ T lymphocytes to the affected joints.[9] In the MRL/lpr mouse model of lupus, fingolimod treatment mitigated depression-like behavior.[10]
Ozanimod demonstrated therapeutic benefit in the NZBWF1 mouse model of lupus, showing a dose-dependent reduction in proteinuria and improvements in kidney pathology.[5][6]
Siponimod has shown efficacy in the experimental autoimmune encephalomyelitis (EAE) model, a model primarily for multiple sclerosis, with an 80-95% reduction in clinical EAE scores.[7] While not a direct model for RA or lupus, it demonstrates the potent immunomodulatory effects of S1P1 modulation.
| Compound | Animal Model | Disease | Key Findings | Reference |
| BMS-986104 | T-Cell Transfer Colitis | Inflammatory Bowel Disease | Comparable efficacy to fingolimod. | [1][4] |
| Collagen-Induced Arthritis | Rheumatoid Arthritis | Data not publicly available. | ||
| MRL/lpr Mice | Systemic Lupus Erythematosus | Data not publicly available. | ||
| Fingolimod | Collagen-Induced Arthritis | Rheumatoid Arthritis | Inhibited recruitment of CD4+ T lymphocytes. | [9] |
| MRL/lpr Mice | Systemic Lupus Erythematosus | Mitigated depression-like behavior. | [10] | |
| Ozanimod | NZBWF1 Mice | Systemic Lupus Erythematosus | Dose-dependent reduction in proteinuria and kidney pathology. | [5][6] |
| Siponimod | EAE Mice | Multiple Sclerosis | 80-95% reduction in clinical EAE scores. | [7] |
| Ponesimod | - | - | Data in specific RA or Lupus models not detailed in provided search. |
Pharmacokinetics and Safety
BMS-986104 is a prodrug that is converted to its active phosphate metabolite in vivo.[4][11] One of the key differentiating features of BMS-986104 highlighted in preclinical studies is its improved cardiovascular and pulmonary safety profile compared to fingolimod.[1][4] Fingolimod has been associated with a dose-dependent reduction in heart rate (bradycardia).[1][12] In preclinical models, BMS-986104 showed a reduced potential for bradycardia.[1]
| Compound | Key Pharmacokinetic/Safety Features | Reference |
| BMS-986104 | Prodrug; Improved preclinical cardiovascular and pulmonary safety profile compared to fingolimod. | [1][4][11] |
| Fingolimod | Associated with dose-dependent bradycardia. | [1][12] |
| Ozanimod | - | |
| Siponimod | Favorable CNS/blood drug exposure ratio in EAE mice compared to fingolimod. | [7] |
| Ponesimod | Shorter half-life (~33 hours) compared to earlier S1P modulators. | [13] |
Experimental Protocols
In Vitro Assays for S1P1 Receptor Activity
-
S1P1 Binding Assay: Competition binding assays are performed using cell membranes expressing the human S1P1 receptor and a radiolabeled S1P1 ligand to determine the binding affinity of the test compounds.
-
cAMP Functional Assay: This assay measures the ability of a compound to inhibit forskolin-stimulated cAMP accumulation in cells expressing the S1P1 receptor, which is coupled to the Gi signaling pathway.
-
Receptor Internalization Assay: This assay quantifies the extent to which a compound induces the internalization of the S1P1 receptor from the cell surface, typically using an imaging-based or antibody-based detection method.
-
GTPγS Binding Assay: This functional assay measures the activation of G-proteins coupled to the S1P1 receptor by quantifying the binding of non-hydrolyzable GTPγS to cell membranes upon receptor stimulation.
-
ERK Phosphorylation Assay: This assay measures the phosphorylation of extracellular signal-regulated kinase (ERK), a downstream effector of S1P1 receptor signaling, typically by Western blotting or ELISA.
In Vivo Preclinical Models
-
T-Cell Transfer Colitis Model: This model involves the transfer of a specific subset of T cells (e.g., CD4+CD45RBhigh) from healthy donor mice into immunodeficient recipient mice, which then develop colitis. The efficacy of a test compound is evaluated by monitoring parameters such as body weight loss, colon length, and histological signs of inflammation.[1]
-
Collagen-Induced Arthritis (CIA) Model: This is a widely used model for rheumatoid arthritis. Arthritis is induced in susceptible strains of mice or rats by immunization with type II collagen emulsified in Freund's adjuvant. Disease progression is monitored by clinical scoring of paw swelling and inflammation, and histological analysis of joint destruction.[9][14][15]
-
MRL/lpr Mouse Model: This is a spontaneous model of systemic lupus erythematosus. These mice develop a lupus-like disease characterized by the production of autoantibodies, glomerulonephritis, and other systemic autoimmune manifestations. Efficacy of a test compound is assessed by measuring parameters such as proteinuria, serum autoantibody levels, and kidney histopathology.[10][16][17][18][19]
-
NZBWF1 Mouse Model: This is another spontaneous mouse model of lupus that develops severe glomerulonephritis. It is used to evaluate the efficacy of therapeutic agents on kidney disease in lupus.[5][6]
Visualizations
Caption: Simplified signaling pathway of BMS-986104 at the S1P1 receptor.
Caption: General experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Caption: Logical relationship between signaling profile and safety of BMS-986104.
References
- 1. Siponimod Modulates the Reaction of Microglial Cells to Pro-Inflammatory Stimulation [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of multiple experimental arthritis models by collagen-induced arthritis quantitative trait loci isolated in congenic rat lines: different effects of non-major histocompatibility complex quantitative trait loci in males and females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Evidence - Clinical Review Report: Siponimod (Mayzent) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ozanimod (RPC1063), a selective S1PR1 and S1PR5 modulator, reduces chronic inflammation and alleviates kidney pathology in murine systemic lupus erythematosus | PLOS One [journals.plos.org]
- 6. Ozanimod (RPC1063), a selective S1PR1 and S1PR5 modulator, reduces chronic inflammation and alleviates kidney pathology in murine systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Siponimod: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FTY720 Inhibits the Development of Collagen-Induced Arthritis in Mice by Suppressing the Recruitment of CD4+ T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fingolimod - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Preclinical Evaluation of Fingolimod in Rodent Models of Stroke With Age or Atherosclerosis as Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdbioproducts.com [mdbioproducts.com]
- 14. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Collagen-Induced Arthritis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The MRL/lpr Mouse Strain as a Model for Neuropsychiatric Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The MRL/lpr mouse strain as a model for neuropsychiatric systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling BMS-986104 Hydrochloride
For researchers and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds like BMS-986104 hydrochloride is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. This compound is a selective S1P1 receptor partial agonist intended for research into autoimmune diseases.[1][2] As with any potent pharmaceutical compound, stringent adherence to safety protocols is necessary to minimize exposure risk.
Hazard Identification and Risk Assessment
This compound is an active pharmaceutical ingredient (API) and should be handled with care. While a specific Safety Data Sheet (SDS) from the primary manufacturer was not publicly available, general principles for handling potent compounds apply. These substances can have significant physiological effects at low doses. Therefore, a thorough risk assessment should be conducted before any handling activities.
Key Hazards:
-
Inhalation: Airborne powders of the compound can be inhaled.
-
Dermal Contact: The compound may be absorbed through the skin.
-
Ingestion: Accidental ingestion can occur through contaminated hands.
-
Eye Contact: The compound may cause irritation or damage to the eyes.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial for minimizing exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Respirator | An N95 respirator is a minimum requirement when handling powders. For higher-risk activities such as weighing and transferring, a Powered Air-Purifying Respirator (PAPR) is recommended to provide a higher level of protection.[3][4] |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended. Change gloves frequently, especially if contamination is suspected. |
| Body Protection | Gown/Coverall | A disposable, low-linting gown or coverall, such as those made from Tyvek®, should be worn to protect skin and clothing.[5] Ensure cuffs are tucked into the inner gloves. |
| Eye Protection | Goggles | Chemical splash goggles are required to protect against airborne particles and splashes.[6] A face shield can provide an additional layer of protection.[6] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn over laboratory shoes to prevent the tracking of contaminants out of the handling area.[6] |
Operational Procedures for Safe Handling
Adherence to a strict, step-by-step protocol is essential for minimizing risk during the handling of this compound.
Experimental Protocol: Weighing and Preparing Solutions
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a containment device such as a chemical fume hood or a glove box.
-
Ensure all necessary equipment (spatulas, weigh boats, vials, solvents) and waste containers are within the containment area before starting.
-
Don all required PPE as outlined in the table above.
-
-
Weighing:
-
Perform all weighing operations within a certified chemical fume hood or a balance enclosure to control airborne particles.
-
Use a dedicated set of utensils for handling the compound.
-
Carefully transfer the desired amount of this compound to a tared weigh boat. Avoid creating dust.
-
-
Solution Preparation:
-
Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
Cap the vessel securely and mix by inversion or vortexing until the compound is fully dissolved.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.
-
Carefully doff PPE, starting with the outer gloves, and dispose of it in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water.
-
Waste Disposal Plan
Proper disposal of all materials contaminated with this compound is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items, including gloves, gowns, shoe covers, weigh boats, and paper towels, should be collected in a clearly labeled, sealed hazardous waste bag within the handling area.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container. The container must be clearly labeled with the contents.
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
-
Final Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
By implementing these comprehensive safety measures and operational protocols, research institutions can build a culture of safety, ensuring the well-being of their personnel while advancing critical scientific research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. aiha.org [aiha.org]
- 4. 3mindia.in [3mindia.in]
- 5. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
